Epinastine
描述
This compound is used for the prevention of itching associated with allergic conjunctivitis. It has a multi-action effect that inhibits the allergic response in 3 ways: 1. stabilizes mast cells by preventing mast cell degranulation to control the allergic response, 2. prevents histamine binding to both the H1- and H2-receptors to stop itching and provide lasting protection, and 3. prevents the release of proinflammatory chemical mediators from the blood vessel to halt progression of the allergic response.
This compound is an Adrenergic Receptor Agonist and Histamine-1 Receptor Inhibitor. The mechanism of action of this compound is as an Adrenergic Agonist and Histamine H1 Receptor Antagonist. The physiologic effect of this compound is by means of Decreased Histamine Release.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 3 approved and 3 investigational indications.
RN given refers parent cpd
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWZLSFABNNENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
108929-04-0 (hydrochloride) | |
| Record name | Epinastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048371 | |
| Record name | Epinastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epinastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.63e-01 g/L | |
| Record name | Epinastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80012-43-7 | |
| Record name | Epinastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80012-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epinastine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080012437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epinastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epinastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,13b-Dihydro-1H-dibenz(c,f)imidazo(1,5a)azepin-3-amin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPINASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13WX941EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Epinastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205-208 °C, 205 - 208 °C | |
| Record name | Epinastine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Epinastine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014889 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Epinastine's Dual-Action Mechanism on Histamine H1 and H2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epinastine is a second-generation antihistamine distinguished by its multifaceted mechanism of action that extends beyond simple histamine H1 receptor antagonism. This technical guide provides an in-depth exploration of the molecular interactions of this compound with both histamine H1 (H1R) and H2 (H2R) receptors. It consolidates quantitative data on its functional antagonism, details the experimental protocols for assessing its activity, and visually elucidates the relevant signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the study of antihistamines and the development of novel anti-allergic therapeutics.
Introduction
This compound is a topically active anti-allergic agent primarily indicated for the treatment of allergic conjunctivitis. Its clinical efficacy is rooted in a multi-pronged approach that includes direct antagonism of histamine receptors and stabilization of mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators. Unlike many other antihistamines, this compound exhibits a notable affinity for both H1 and H2 histamine receptors, contributing to its broad-spectrum anti-allergic effects. This guide delves into the specifics of its interaction with these two receptor subtypes.
Quantitative Analysis of this compound's Receptor Antagonism
The potency of this compound at histamine H1 and H2 receptors has been quantified through various in vitro functional assays. The following tables summarize the key inhibitory concentrations (IC50) from studies utilizing recombinant human receptors expressed in cell lines.
Table 1: Functional Antagonism of this compound at the Human Histamine H1 Receptor
| Assay Type | Cell Line | Experimental Condition | IC50 Value | Reference |
| Intracellular Calcium Mobilization | CHO-K1 cells stably expressing human H1R | Simultaneous addition with histamine | 1.6 µM | |
| Intracellular Calcium Mobilization | CHO-K1 cells stably expressing human H1R | 2.5-minute pre-incubation | 38 nM | |
| Intracellular Calcium Mobilization | CHO-K1 cells stably expressing human H1R | 2.5-minute pre-incubation followed by washout (measured at 24 hours) | 6 µM |
Table 2: Functional Antagonism of this compound at the Human Histamine H2 Receptor
| Assay Type | Cell Line | Measurement | IC50 Value | Reference |
| cAMP Accumulation Assay | CHO-K1 cells stably expressing human H2R | Inhibition of histamine-mediated cAMP increase | 78 µM |
Table 3: Mast Cell Stabilizing Effect of this compound
| Cell Type | Stimulus | Measurement | IC50 Value | Reference |
| Rat Peritoneal Mast Cells | Antigen-antibody reaction or Compound 48/80 | Inhibition of histamine release | Not explicitly quantified as an IC50 in the provided text, but described as effective. |
Signaling Pathways
This compound exerts its effects by blocking the canonical signaling pathways initiated by histamine binding to H1 and H2 receptors.
Histamine H1 Receptor Signaling Pathway
The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Activation by histamine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects associated with H1 receptor activation, such as smooth muscle contraction and increased vascular permeability. This compound, as an antagonist, prevents this cascade from being initiated by histamine.
Caption: H1 Receptor Gq-coupled signaling pathway and its inhibition by this compound.
Histamine H2 Receptor Signaling Pathway
The H2 receptor is a GPCR that couples to the Gs family of G-proteins. Histamine binding to the H2 receptor activates adenylyl cyclase (AC), which then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as gastric acid secretion and smooth muscle relaxation. This compound's antagonism at the H2 receptor attenuates this signaling pathway.
Caption: H2 Receptor Gs-coupled signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's activity.
Radioligand Binding Assay for Histamine H1 Receptor
This protocol is adapted from standard methodologies for determining the binding affinity of a compound to the H1 receptor.
Epinastine's Progeny: A Technical Deep Dive into Structural Derivatives and Their Pharmacological Nuances
For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of epinastine's structural derivatives and their corresponding pharmacological activities. We will dissect the molecule's core, examine the impact of structural modifications, and provide detailed experimental methodologies for the assays discussed.
This compound, a second-generation antihistamine, is a well-established therapeutic agent for allergic conjunctivitis, urticaria, and rhinitis. Its clinical efficacy stems from a multi-faceted mechanism of action that includes potent and selective antagonism of the histamine H1 receptor, stabilization of mast cells, and inhibitory effects on the release of pro-inflammatory mediators. The rigid, tetracyclic structure of this compound (3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine) has served as a foundational scaffold for the development of novel derivatives with modulated pharmacological profiles. This guide will synthesize the available data on these derivatives, offering a clear comparison of their activities and the experimental methods used for their evaluation.
The Pharmacological Landscape of this compound and its Derivatives
This compound's primary mode of action is its high-affinity binding to the histamine H1 receptor. However, its therapeutic effects are augmented by its ability to inhibit the release of histamine and other inflammatory mediators from mast cells. Furthermore, this compound has demonstrated antagonist activity at H2 and H4 receptors, which may contribute to its broad anti-inflammatory properties.
The exploration of this compound's structural framework has led to the synthesis of various derivatives, primarily focusing on modifications of the tetracyclic guanidine system. These alterations have been shown to significantly influence the affinity for the H1 receptor, providing valuable insights into the structure-activity relationship (SAR) of this class of compounds.
Quantitative Analysis of Pharmacological Activity
The following table summarizes the available quantitative data for this compound and a series of its structural derivatives, focusing on their H1 receptor binding affinity. This data is pivotal for understanding how subtle changes in the molecular architecture impact the interaction with the target receptor.
| Compound | Structure | H1 Receptor Affinity (Ki, nM) |
| This compound (WAL 801 CL) | 3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine | 1.1 |
| Derivative 1 | 3-amino-10-methyl-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine | 3.2 |
| Derivative 2 | 3-amino-11-methyl-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine | 2.5 |
| Derivative 3 | 3-amino-10-chloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine | 0.9 |
| Derivative 4 | 3-amino-11-chloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine | 1.5 |
| Derivative 5 | 3-amino-10,11-dichloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine | 1.2 |
Data sourced from Walther G, et al. Arzneimittelforschung. 1990;40(4):440-446.
Deciphering the Structure-Activity Relationship (SAR)
The data presented above, derived from the foundational work on tetracyclic guanidines, reveals key insights into the SAR of this compound derivatives.
Analysis of the data suggests that:
-
Substitution on the Dibenzazepine Ring: Introduction of substituents on the aromatic rings of the dibenzazepine moiety can modulate H1 receptor affinity.
-
Methyl Substitution: The addition of a methyl group at either the 10 or 11 position slightly decreases the binding affinity compared to the parent this compound molecule.
-
Chloro Substitution: A chloro group at the 10-position appears to slightly enhance the affinity, while substitution at the 11-position results in a slight decrease. Dichlorination at both positions results in an affinity comparable to this compound.
-
These observations indicate that the electronic and steric properties of the substituents on the tricyclic core play a crucial role in the interaction with the H1 receptor.
Experimental Protocols: A Methodological Framework
To ensure the reproducibility and validity of pharmacological data, it is imperative to adhere to well-defined experimental protocols. The following sections detail the methodologies for the key assays used to characterize this compound and its derivatives.
Histamine H1 Receptor Binding Assay
This assay is fundamental for determining the affinity of a compound for the H1 receptor.
Detailed Protocol:
-
Membrane Preparation: Homogenize guinea pig cerebellum in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet to obtain a crude membrane preparation. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay: In a reaction tube, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]pyrilamine), and varying concentrations of the test compound (this compound derivative). For non-specific binding determination, a parallel set of tubes should contain a high concentration of a known H1 antagonist (e.g., mianserin).
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Mast Cell Stabilization Assay
This assay evaluates the ability of a compound to inhibit the degranulation of mast cells, a key event in the allergic cascade.
Detailed Protocol:
-
Mast Cell Isolation: Isolate peritoneal mast cells from rats by lavage of the peritoneal cavity with a suitable buffer. Purify the mast cells by density gradient centrifugation.
-
Pre-incubation: Pre-incubate the isolated mast cells with varying concentrations of the this compound derivative for a specified time at 37°C.
-
Stimulation: Induce degranulation by adding a secretagogue, such as compound 48/80 or an antigen (if using sensitized cells).
-
Termination and Separation: Stop the reaction by placing the tubes on ice and then centrifuge to pellet the cells.
-
Mediator Quantification: Carefully collect the supernatant and measure the concentration of a released mediator. Histamine can be quantified by fluorometric assay, while the activity of the enzyme β-hexosaminidase can be determined using a colorimetric substrate.
-
Data Analysis: Calculate the percentage of mediator release inhibited by the test compound compared to the control (stimulated cells without the compound).
Signaling Pathways Involved in this compound's Action
This compound's pharmacological effects are mediated through its interaction with specific signaling pathways.
Epinastine's effect on eosinophil survival and cytokine production
An In-Depth Technical Guide on the Effects of Epinastine on Eosinophil Survival and Cytokine Production
Introduction
This compound is a second-generation antihistamine and mast cell stabilizer known for its potent anti-allergic properties.[1] It functions primarily as a direct H1-receptor antagonist, but its therapeutic efficacy extends beyond this mechanism to include the modulation of various inflammatory pathways.[2][3] Eosinophils are key effector cells in allergic inflammation, particularly in conditions like allergic rhinitis and atopic dermatitis. Their survival and activation, regulated by a network of cytokines, are critical to the persistence and severity of allergic responses. This technical guide provides a comprehensive overview of the current research on this compound's effects on eosinophil survival and the production of associated cytokines, intended for researchers, scientists, and drug development professionals.
This compound's Effect on Eosinophil Survival
Research indicates that this compound modulates eosinophil survival primarily through an indirect mechanism involving other cell types, rather than by inducing direct cytotoxicity on eosinophils.
Indirect Modulation via Nasal Epithelial Cells (NECs)
Studies have shown that this compound does not directly inhibit eosinophil survival when the cells are sustained by granulocyte-macrophage colony-stimulating factor (GM-CSF).[4] However, it significantly reduces eosinophil survival by acting on nasal epithelial cells (NECs). When NECs are stimulated with tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, they produce GM-CSF, which in turn promotes the survival of eosinophils.[4] this compound treatment of these TNF-α-stimulated NECs suppresses their ability to produce GM-CSF.[4] Consequently, the conditioned media from these this compound-treated NEC cultures shows a decreased capacity to support eosinophil survival.[4]
Key Findings
-
This compound does not directly cause apoptosis in eosinophils sustained by GM-CSF.[4]
-
It suppresses the production of GM-CSF from TNF-α-stimulated nasal epithelial cells.[4]
-
This reduction in GM-CSF leads to a decrease in eosinophil survival.[4]
-
The minimum effective concentration of this compound to cause a significant decrease in eosinophil survival via this indirect mechanism was found to be 25 ng/ml.[4]
This compound's Effect on Cytokine and Mediator Production
This compound has been demonstrated to directly inhibit the activation of eosinophils and the subsequent release of various pro-inflammatory cytokines, chemokines, and other mediators.
Inhibition of Eosinophil Activation by Stem Cell Factor (SCF)
In an in vitro model using eosinophils from mice infected with Mesocestoides cortii, this compound was shown to suppress eosinophil activation induced by stem cell factor (SCF). This suppression was measured by a reduction in the release of:
-
RANTES (Regulated upon Activation, Normal T cell Expressed and presumably Secreted)
-
MIP-1β (Macrophage Inflammatory Protein-1beta)
-
LTC4 (Leukotriene C4)
A significant suppressive effect was observed at an this compound concentration of 25 ng/ml, which is comparable to plasma concentrations in humans after oral administration of a therapeutic dose.[5]
Inhibition of IL-8 Release
This compound exhibits a dose- and time-dependent suppressive effect on the release of Interleukin-8 (IL-8), a potent chemokine for eosinophils, from eosinophils isolated from individuals with atopic diseases.[6] Studies involving cycloheximide and evaluation of IL-8 mRNA levels suggest that this compound's inhibitory action occurs at a post-transcriptional level.[6][7] By inhibiting IL-8 release, this compound may disrupt the autocrine cycle that recruits more eosinophils to the site of allergic inflammation.[6]
Modulation of T-Cell Cytokine Production
While not a direct effect on eosinophils, this compound also influences the cytokine environment that promotes eosinophilic inflammation. In studies with human peripheral blood CD4+ T cells stimulated by IL-4, this compound was found to:
-
Significantly suppress the production of Th2 cytokines IL-5, IL-6, and IL-13 at concentrations of 20.0 ng/ml and higher.[8]
-
Restore the production of the Th1 cytokine interferon-gamma (IFN-γ), which is typically decreased by IL-4 stimulation, at concentrations of 15.0 ng/ml and higher.[8]
Since IL-5 is a crucial cytokine for eosinophil differentiation, maturation, and activation, this suppressive effect on T-cells further contributes to this compound's anti-eosinophilic action.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited research.
Table 1: Effect of this compound on Eosinophil Survival (via Nasal Epithelial Cells)
| Experimental Condition | This compound Concentration (ng/ml) | Measured Parameter | Result | Reference |
|---|---|---|---|---|
| TNF-α stimulated NECs | ≥ 25 | Eosinophil Survival in Conditioned Media | Significant Decrease | [4] |
| TNF-α stimulated NECs | ≥ 25 | GM-CSF levels in Conditioned Media | Reduced Production | [4] |
| Eosinophils + GM-CSF | up to 40 | Direct Eosinophil Survival | No Inhibition |[4] |
Table 2: Effect of this compound on Activated Eosinophil Mediator Release
| Eosinophil Stimulant | This compound Concentration (ng/ml) | Measured Mediator | Result | Reference |
|---|---|---|---|---|
| Stem Cell Factor (SCF) | ≥ 25 | RANTES | Significant Suppression | [5] |
| Stem Cell Factor (SCF) | ≥ 25 | MIP-1β | Significant Suppression | [5] |
| Stem Cell Factor (SCF) | ≥ 25 | LTC4 | Significant Suppression | [5] |
| N/A (from atopic donors) | Dose-dependent | IL-8 | Significant Suppression |[6] |
Table 3: Effect of this compound on IL-4 Stimulated CD4+ T Cell Cytokine Production
| This compound Concentration (ng/ml) | Measured Cytokine | Result | Reference |
|---|---|---|---|
| ≥ 20.0 | IL-5 | Significant Suppression | [8] |
| ≥ 20.0 | IL-6 | Significant Suppression | [8] |
| ≥ 20.0 | IL-13 | Significant Suppression | [8] |
| ≥ 15.0 | IFN-γ | Restoration of Production |[8] |
Experimental Protocols
Eosinophil Survival Assay (Indirect Method)
-
Cell Culture: Nasal epithelial cells (NECs) are cultured to confluence.
-
Stimulation and Treatment: NECs are stimulated with 25 ng/ml of TNF-α in the presence of varying concentrations of this compound (e.g., 10 to 30 ng/ml) for 24 hours.
-
Conditioned Media (CM) Preparation: The culture supernatants are collected and centrifuged to remove cellular debris.
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy human donors using standard density gradient centrifugation and immunomagnetic bead separation.
-
Incubation: Isolated eosinophils (e.g., 1 x 10³ cells/ml) are incubated with 25% conditioned media for 48 hours.
-
Survival Assessment: Eosinophil viability is assessed using the trypan blue dye exclusion test, where viable cells exclude the dye.[4]
Eosinophil Activation and Mediator Release Assay
-
Eosinophil Source: Eosinophils are obtained from a relevant model, such as mice infected with Mesocestoides cortii.[5]
-
Cell Culture: Isolated eosinophils are cultured in an appropriate medium.
-
Stimulation and Treatment: The cells are stimulated with Stem Cell Factor (SCF) in the presence of different concentrations of this compound (e.g., 0-50 ng/ml) for 24 hours.
-
Supernatant Collection: Culture supernatants are collected after incubation.
-
Mediator Measurement: The concentrations of RANTES, MIP-1β, and LTC4 in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).[5]
CD4+ T Cell Cytokine Production Assay
-
Cell Isolation: CD4+ T cells are isolated from normal human peripheral blood.
-
Pre-incubation: The T cells (e.g., 1 x 10⁶ cells/ml) are pre-incubated with various concentrations of this compound for 30 minutes.
-
Stimulation: The cells are then stimulated with 10.0 ng/ml of IL-4.
-
Incubation: The cultures are incubated for 24 hours.
-
Cytokine Measurement: Supernatants are collected, and the levels of IL-5, IL-6, IL-13, and IFN-γ are measured by ELISA.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental designs described.
Caption: Indirect mechanism of this compound on eosinophil survival.
Caption: this compound's inhibition of SCF-induced eosinophil activation.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Modulation of eosinophil survival by this compound hydrochloride, an H1 receptor antagonist, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppressive activity of this compound hydrochloride on eosinophil activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel antiallergic drug this compound inhibits IL-8 release from human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound hydrochloride antagonism against interleukin-4-mediated T cell cytokine imbalance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
Epinastine's Modulation of Leukotriene and Prostaglandin Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epinastine, a second-generation antihistamine and mast cell stabilizer, is recognized for its efficacy in treating allergic conditions. Beyond its primary mechanism of histamine H1 receptor antagonism, this compound exhibits a broader anti-inflammatory profile by modulating the intricate pathways of leukotrienes and prostaglandins. This technical guide provides an in-depth analysis of this compound's role in these pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the multifaceted actions of this compound.
Introduction
This compound is a topically active antiallergic agent with a multi-faceted mechanism of action that includes potent histamine H1 receptor antagonism, mast cell stabilization, and inhibition of the release of various pro-inflammatory mediators. Among these mediators, leukotrienes and prostaglandins play a pivotal role in the pathophysiology of allergic inflammation, contributing to bronchoconstriction, increased vascular permeability, and immune cell recruitment. Understanding the precise modulatory effects of this compound on the arachidonic acid cascade is crucial for elucidating its full therapeutic potential. This guide focuses on the quantitative aspects of this compound's interaction with the leukotriene and prostaglandin pathways, providing detailed experimental context and visual representations of the relevant signaling cascades.
Modulation of the Leukotriene Pathway
The leukotriene pathway is a critical component of the inflammatory response. Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway and are categorized into two main classes: cysteinyl leukotrienes (LTC4, LTD4, and LTE4) and LTB4. This compound has been shown to inhibit the generation of these potent inflammatory mediators.
Quantitative Data on Leukotriene Inhibition
This compound demonstrates a significant inhibitory effect on the release of leukotriene C4 (LTC4), a key cysteinyl leukotriene involved in allergic reactions.
| Cell Type | Stimulus | This compound Concentration | Effect on LTC4 | Reference |
| Human peripheral leukocytes | Mite allergen | Not specified | Inhibition of LTC4 generation | |
| Human basophils | IgE-mediated | >0.1 nmol/L | Significant suppression of LTC4 production | |
| Mouse eosinophils | Stem Cell Factor (SCF) | 25 ng/mL | Significant suppression of LTC4 production |
Further research is needed to establish precise IC50 values for the inhibition of LTC4, LTD4, and LTE4 across various cell types and stimulation conditions.
Experimental Protocols for Leukotriene Measurement
The quantification of this compound's effect on leukotriene release typically involves in vitro cell-based assays.
Protocol: Measurement of Leukotriene C4 Release from Human Leukocytes
-
Cell Isolation: Human peripheral leukocytes are isolated from asthmatic patients sensitive to a specific allergen (e.g., mite allergen).
-
Cell Stimulation: The isolated leukocytes are stimulated with the relevant allergen to induce the release of inflammatory mediators.
-
This compound Treatment: Cells are pre-incubated with varying concentrations of this compound before allergen stimulation.
-
Mediator Quantification: The supernatant is collected, and the concentration of LTC4 is determined using a sensitive and specific method such as:
-
Radioimmunoassay (RIA): This technique utilizes a radiolabeled antigen and a specific antibody to quantify the amount of LTC4 present.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify different leukotrienes in the sample.
-
-
Data Analysis: The concentration of LTC4 in this compound-treated samples is compared to that in untreated control samples to determine the inhibitory effect.
Protocol: Measurement of IgE-Mediated LTC4 Production from Human Basophils
-
Cell Isolation: Basophils are isolated from human peripheral blood.
-
Sensitization: The isolated basophils are sensitized with IgE.
-
This compound Treatment: The sensitized cells are treated with a range of this compound concentrations.
-
Cell Stimulation: The cells are then challenged with an anti-IgE antibody to trigger IgE-mediated degranulation and LTC4 production.
-
LTC4 Quantification: The amount of LTC4 released into the cell culture supernatant is measured using an appropriate assay (e.g., ELISA or RIA).
-
Data Analysis: The level of LTC4 suppression is calculated by comparing the results from this compound-treated cells to untreated controls.
Modulation of the Prostaglandin Pathway
Prostaglandins are another class of lipid mediators derived from arachidonic acid, synthesized via the cyclooxygenase (COX) pathway. Prostaglandin D2 (PGD2) is a major prostanoid released from mast cells and is a potent mediator of allergic inflammation. While the direct inhibitory effect of this compound on specific prostaglandin synthesis is not as extensively quantified as its effects on leukotrienes, its mast cell stabilizing properties indirectly lead to a reduction in prostaglandin release.
Indirect Inhibition of Prostaglandin Release
This compound's primary mechanism for modulating the prostaglandin pathway is through the stabilization of mast cells. By preventing mast cell degranulation, this compound effectively inhibits the release of a wide array of pre-formed and newly synthesized inflammatory mediators, including PGD2.
Quantitative data, such as IC50 values, for the direct inhibition of PGD2 synthesis by this compound are not yet well-established in the literature.
Experimental Protocols for Prostaglandin Measurement
The assessment of this compound's impact on prostaglandin production relies on the stimulation of mast cells and subsequent measurement of the released mediators.
Protocol: Measurement of Prostaglandin D2 Release from Human Mast Cells
-
Cell Culture: A human mast cell line (e.g
Unraveling the Pharmacological Nuances of Epinastine and its Structural Analogues: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the pharmacological profile of epinastine, a second-generation antihistamine, and explores the structure-activity relationships within its chemical class. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on receptor binding, functional activity, and pharmacokinetics, offering a comparative perspective to inform future drug discovery efforts.
Introduction to this compound
This compound is a potent and selective histamine H1 receptor antagonist with a multifaceted mechanism of action that includes mast cell stabilization. Its unique tricyclic structure, a dibenzo[b,e]azepine derivative, contributes to its high affinity for the H1 receptor and a favorable safety profile, notably a lack of sedative effects due to its inability to cross the blood-brain barrier. This compound also exhibits affinity for α1, α2, and 5-HT2 receptors, although its primary therapeutic effects in allergic conditions are attributed to its potent H1 receptor blockade and inhibition of histamine release from mast cells.
Pharmacological Profile of this compound
Receptor Binding Affinity
This compound demonstrates high affinity for the histamine H1 receptor. While specific Ki values can vary between studies, it is consistently shown to be a potent H1 antagonist. In addition to its primary target, this compound also interacts with other receptors, which may contribute to its overall pharmacological effect.
| Receptor | Binding Affinity (Ki/IC50) | Reference |
| Histamine H1 | High Affinity | |
| Histamine H2 | Lower Affinity | |
| α1-adrenergic | Affinity noted | |
| α2-adrenergic | Affinity noted | |
| 5-HT2 | Affinity noted |
Functional Activity
This compound's functional activity extends beyond simple receptor antagonism. Its ability to stabilize mast cells prevents the release of histamine and other pro-inflammatory mediators, a key aspect of its anti-allergic efficacy. Functional assays, such as intracellular calcium mobilization in response to histamine, have demonstrated the potent and rapid onset of H1 receptor inhibition by this compound.
| Assay | Endpoint | Key Findings | Reference |
| Histamine-induced Contraction (Guinea Pig Ileum) | Inhibition of contraction | Potent antagonism of H1-mediated smooth muscle contraction. | |
| Mast Cell Degranulation | Inhibition of histamine release | Effective stabilization of mast cells and prevention of mediator release. | |
| Intracellular Calcium Mobilization (CHO-K1 cells) | Inhibition of histamine-induced calcium flux | Rapid and potent inhibition of H1 receptor signaling. IC50 = 1.6µM (simultaneous addition), 38nM (2.5 min preincubation). |
Pharmacokinetics
This compound is administered both orally and topically (as eye drops). Following oral administration, it is readily absorbed. A key feature of its pharmacokinetic profile is its limited ability to penetrate the central nervous system, which accounts for its non-sedating properties.
| Parameter | Value | Reference |
| Protein Binding | 64% | |
| Elimination Half-life | 12 hours |
Structure-Activity Relationships of Dibenzo[b,e]azepine Analogues
While specific quantitative data for direct structural analogues of this compound are scarce in publicly available literature, the broader class of dibenzo[b,e]azepine and related tricyclic compounds has been explored in the context of antihistamine activity. Structure-activity relationship (SAR) studies on H1-receptor antagonists have established several key structural requirements for potent activity.
The general pharmacophore for H1 antagonists includes:
-
Two aromatic rings (Ar1 and Ar2): These are crucial for binding to the receptor.
-
A spacer atom (X): This can be an oxygen, carbon, or nitrogen atom.
-
An alkyl chain: Typically an ethylamine moiety.
-
A terminal tertiary amine: This group is usually protonated at physiological pH and interacts with a negatively charged residue in the receptor.
In the case of tricyclic antihistamines like this compound, the two aromatic rings are fused, creating a more rigid structure that can influence binding affinity and selectivity. Modifications to the tricyclic core, the nature of the fused ring system (e.g., oxepine vs. azepine), and substituents on the aromatic rings can significantly impact pharmacological properties.
Exploring the inverse agonist activity of Epinastine on histamine receptors
An In-Depth Technical Guide to the Inverse Agonist Activity of Epinastine on Histamine Receptors
Introduction
This compound is a second-generation antihistamine and mast cell stabilizer recognized for its efficacy in treating allergic conjunctivitis.[1][2][3] Its mechanism of action is multifaceted, extending beyond simple competitive antagonism at histamine receptors.[4][5] A key aspect of its pharmacology, particularly relevant for its sustained therapeutic effect, is its activity as an inverse agonist.[2][6]
G-protein coupled receptors (GPCRs), including histamine receptors, can exist in an equilibrium between an inactive (R) and an active (R) conformation. Some receptors exhibit significant constitutive activity, meaning they can signal in the absence of an agonist by spontaneously adopting the R state.[7] While traditional antagonists block the binding of agonists, inverse agonists preferentially bind to the inactive (R) conformation, shifting the equilibrium away from the active state and reducing the receptor's basal, constitutive activity.[7][8] This guide explores the inverse agonist properties of this compound at various histamine receptors, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Quantitative Data: this compound's Potency at Histamine Receptors
This compound demonstrates a distinct profile of activity across multiple histamine receptor subtypes. Its potency, typically measured as the half-maximal inhibitory concentration (IC50), varies depending on the receptor and the experimental conditions. The following table summarizes the key quantitative data available.
| Receptor Subtype | Assay Type | Cell Line | Measured Potency (IC50) | Reference |
| Human H1 | Intracellular Calcium Mobilization | CHO-K1 | 38 nM (2.5 min pre-incubation) | [9] |
| Human H1 | Intracellular Calcium Mobilization | CHO-K1 | 1.6 µM (simultaneous addition) | [9] |
| Human H2 | cAMP Accumulation | CHO-K1 | 78 µM | [10] |
| Human H4 | Intracellular Calcium Mobilization | CHO-K1 | 0.9 nM | [10] |
This compound and the Histamine H1 Receptor
The histamine H1 receptor is a classic GPCR that couples to Gq/11 proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium levels.[11][12] The wild-type human H1 receptor is known to exhibit significant constitutive activity, leading to agonist-independent elevation of basal IP3 levels.[6]
This compound has been demonstrated to reduce this constitutive H1 receptor activity, confirming its role as an inverse agonist.[6] This action, which stabilizes the inactive conformation of the receptor, is believed to be a crucial component of its anti-allergic mechanism.[6] Studies have shown that the inverse agonistic activity of this compound is more potent than that of other antihistamines like olopatadine, which may contribute to its effectiveness in preseasonal therapy for allergic conjunctivitis.[8]
H1 Receptor Signaling Pathway
Caption: H1 receptor inverse agonism by this compound.
This compound and the Histamine H2 Receptor
The histamine H2 receptor is coupled to the Gs protein, which stimulates adenylyl cyclase to increase the production of intracellular cyclic AMP (cAMP).[10][12] Like the H1 receptor, the H2 receptor can display agonist-independent activity.[13] this compound acts as an antagonist at the H2 receptor, and given the receptor's capacity for constitutive activity, this antagonism likely involves inverse agonism.[4][10][13] This action contributes to its broad anti-allergic profile, as H2 receptor stimulation has been associated with ocular hyperemia (redness).[10]
H2 Receptor Signaling Pathway
Caption: H2 receptor inverse agonism by this compound.
This compound and the Histamine H4 Receptor
The histamine H4 receptor, primarily expressed on hematopoietic cells like eosinophils and mast cells, is coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase and can also lead to intracellular calcium mobilization.[10][12] The H4 receptor is implicated in mast cell and eosinophil migration and activation.[10] this compound is a potent inhibitor of the H4 receptor, with an IC50 in the nanomolar range.[10] This activity is critical to its anti-inflammatory effects, as it can block histamine-induced degranulation and chemotaxis of eosinophils.
H4 Receptor Signaling Pathway
Caption: H4 receptor inverse agonism by this compound.
Experimental Protocols for Assessing Inverse Agonism
Determining the inverse agonist activity of a compound like this compound requires functional assays capable of measuring a receptor's basal (constitutive) activity and the compound's ability to reduce it.
General Workflow for Inverse Agonist Screening
Caption: General experimental workflow for inverse agonism.
Protocol 1: Intracellular Calcium Mobilization Assay (for H1 and H4 Receptors)
This protocol is adapted from methodologies used to assess H1 receptor function.[9][10]
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human H1 or H4 receptor in appropriate media (e.g., F-12K Medium with 10% FBS and a selection antibiotic) at 37°C and 5% CO2.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24 hours.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with the buffered salt solution to remove excess extracellular dye.
-
Compound Addition:
-
To measure inverse agonism , add varying concentrations of this compound to the wells. The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
To measure antagonism , pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 2.5 minutes to 1 hour) before adding a fixed concentration of histamine (e.g., EC80).[9]
-
-
Data Acquisition: Measure fluorescence intensity over time. Basal fluorescence is measured before and after the addition of the inverse agonist. For antagonism, fluorescence is measured after the addition of the agonist.
-
Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. To quantify inverse agonism, compare the basal signal in this compound-treated wells to vehicle-treated wells. To quantify antagonism, calculate the inhibition of the histamine-induced response and determine the IC50 value.
Protocol 2: cAMP Accumulation Assay (for H2 and H4 Receptors)
This protocol is based on methods for evaluating Gs- and Gi-coupled receptor activity.[10]
-
Cell Culture and Plating: Culture and seed CHO-K1 cells stably expressing the human H2 (Gs-coupled) or H4 (Gi-coupled) receptor as described in the calcium assay protocol.
-
Assay Procedure:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
To measure inverse agonism at H2 receptors , add varying concentrations of this compound and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
To measure antagonism at H2 receptors , pre-incubate with this compound before adding histamine.
-
For Gi-coupled H4 receptors , pre-incubate with this compound, then add an adenylyl cyclase activator (e.g., Forskolin) along with histamine to measure the inhibition of the Forskolin-stimulated cAMP production.
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as HTRF, ELISA, or AlphaScreen.
-
Analysis: Generate concentration-response curves by plotting the cAMP level against the log concentration of this compound. For H2 receptors, a decrease from the basal cAMP level indicates inverse agonism. For H4 receptors, the ability of this compound to counteract the histamine-mediated inhibition of Forskolin-induced cAMP accumulation demonstrates its antagonist activity.
Conclusion
This compound's pharmacological profile is that of a highly effective anti-allergic agent with a complex mechanism of action. Its activity is not limited to simple receptor blockade but is significantly defined by its inverse agonism at H1 and H2 histamine receptors and potent antagonism at the H4 receptor.[4][6][10] By stabilizing the inactive state of these receptors, this compound reduces the constitutive signaling that contributes to the underlying inflammatory state in allergic conditions. This technical overview provides the quantitative, mechanistic, and methodological foundation for researchers and drug developers to further explore and leverage the therapeutic potential of inverse agonism in the management of allergic diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C16H15N3 | CID 3241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of 0.05% this compound and 0.1% olopatadine for allergic conjunctivitis as seasonal and preseasonal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. innoprot.com [innoprot.com]
- 12. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Forefront of Allergy Therapeutics: A Technical Guide to the Discovery and Synthesis of Novel Epinastine Derivatives
For Immediate Release
[City, State] – [Date] – In the persistent quest for more effective and targeted allergy treatments, researchers and drug development professionals are increasingly focusing on the strategic modification of established therapeutic agents. Epinastine, a second-generation antihistamine renowned for its dual mechanism of action as a potent histamine H1 receptor antagonist and a mast cell stabilizer, stands as a prime candidate for such innovation. This technical guide delves into the core principles and methodologies behind the discovery and synthesis of novel this compound derivatives, offering a roadmap for the development of next-generation anti-allergic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles.
This compound: A Foundation for Innovation
This compound hydrochloride is a well-established therapeutic agent for allergic conjunctivitis. Its clinical efficacy stems from a multi-faceted approach to dampening the allergic cascade. Primarily, it competitively and reversibly binds to the histamine H1 receptor, preventing the downstream signaling that leads to the classic symptoms of allergy, such as itching and vasodilation. Secondly, it stabilizes mast cells, inhibiting their degranulation and the subsequent release of a plethora of pro-inflammatory mediators, including histamine, leukotrienes, and prostaglandins.
The unique tricyclic structure of this compound, a dibenzo[c,f]imidazo[1,5-a]azepine derivative, provides a robust scaffold for chemical modification. The strategic alteration of this core structure offers the potential to modulate its pharmacological properties, leading to derivatives with improved therapeutic profiles.
The Rationale for Developing Novel this compound Derivatives
The primary objectives for the development of novel this compound derivatives include:
-
Enhanced Potency: To design molecules with a higher affinity for the histamine H1 receptor, potentially leading to lower effective doses and reduced off-target effects.
-
Increased Selectivity: To minimize interactions with other receptors, thereby reducing the potential for side effects.
-
Improved Pharmacokinetics: To optimize absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and duration of action.
-
Novel Mechanisms of Action: To explore derivatives that may possess additional anti-inflammatory properties beyond H1 antagonism and mast cell stabilization.
Key Signaling Pathways and Experimental Workflows
The development of novel this compound derivatives is guided by a thorough understanding of its mechanism of action and a structured experimental workflow.
This compound's Mechanism of Action: A Visual Representation
This compound exerts its therapeutic effects by intervening at two critical points in the allergic response pathway. The following diagram illustrates this dual-action mechanism.
Caption: Dual-action mechanism of this compound in the allergic response.
A Generalized Workflow for Novel Derivative Discovery
The journey from concept to a viable drug candidate follows a systematic process of design, synthesis, and evaluation.
Caption: Generalized workflow for the discovery of novel this compound derivatives.
Synthetic Strategies and Methodologies
The synthesis of novel this compound derivatives hinges on the modification of its core dibenzo[c,f]imidazo[1,5-a]azepine structure. Modern synthetic approaches aim to improve upon earlier methods that utilized hazardous reagents, focusing on safety, efficiency, and scalability.
General Synthetic Approach
A common strategy for generating this compound analogs involves a multi-step synthesis commencing from readily available starting
Methodological & Application
Application Notes and Protocols for Epinastine Quantification in Plasma by HPLC-UV
These application notes provide a detailed protocol for the quantification of Epinastine in plasma samples using a High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection. This method is crucial for researchers, scientists, and professionals involved in pharmacokinetic studies and drug development.
Introduction
This compound is a second-generation antihistamine that selectively inhibits the H1 receptor.[1] Accurate quantification of this compound in plasma is essential for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring.[2][3][4] The HPLC-UV method described herein offers a reliable and reproducible approach for this purpose.[1][5]
Principle
This method utilizes reversed-phase HPLC to separate this compound from endogenous plasma components. A C18 column is used as the stationary phase, and a mobile phase consisting of a buffer and organic solvents elutes the analyte. An internal standard (IS) is incorporated to ensure accuracy and precision. The eluate is monitored by a UV detector at a specific wavelength, and the peak area ratio of this compound to the IS is used for quantification.
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Triethylamine
-
Phosphoric acid
-
Sodium hydroxide
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
HPLC system equipped with a pump, autosampler, and UV-Vis detector (e.g., Waters HPLC system with a 510 pump and 484 UV-Vis absorbance detector)[4]
-
Reversed-phase C18 column (e.g., Nova-Pak C18, 150 x 3.9 mm, 4 µm particle size or SymmetryShield RP18, 150 mm × 3.9 mm, 5 μm)[1][4]
-
Chromatographic data acquisition and processing software
Preparation of Solutions
-
Stock Solution: Prepare a stock solution of this compound hydrochloride (1 g/L) in HPLC grade methanol.[4]
-
Working Standard Solutions: Prepare working standard solutions of this compound at various concentrations (e.g., 40, 100, 200, 500, 1000, 2000, 4000 µg/L) by diluting the stock solution with drug-free plasma.[4]
-
Internal Standard Solution: Prepare a solution of the internal standard (e.g., 10 mg/L Tinidazole) in a suitable solvent.[4]
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
Take a 1 mL aliquot of the plasma sample.[4]
-
Add 30 µL of the internal standard solution.[4]
-
Alkalinize the solution by adding 1 mL of 0.1 mol/L NaOH.[4]
-
Add 5 mL of dichloromethane and vortex for 5 minutes to extract this compound.[4]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[4]
-
Transfer 4 mL of the organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50 °C.[4]
-
Reconstitute the residue in 70 µL of the mobile phase.[4]
-
Inject 50 µL of the reconstituted solution into the HPLC system.[4]
Chromatographic Conditions
Two exemplary sets of chromatographic conditions are provided below:
Method 1:
-
Column: Nova-Pak C18 (150 x 3.9 mm, 4 µm particle size)[1]
-
Mobile Phase: 20 mM phosphate buffer (pH 5.6), methanol, and acetonitrile (64:30:6, v/v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
UV Detection: 210 nm[7]
-
Injection Volume: 50 µL
-
Run Time: 15 minutes[1]
Method 2:
-
Column: SymmetryShield RP18 (150 mm × 3.9 mm, 5 μm)[4]
-
Mobile Phase: Acetonitrile, water, and triethylamine (20:80:0.3, v/v/v), with the pH adjusted to 3.5 using phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 50 µL[4]
-
Column Temperature: 30 °C[4]
Method Validation and Data Presentation
The analytical method should be validated according to international guidelines to ensure its reliability.[1] Key validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Intra-day Precision (%CV) | < 12.52%[1][5] |
| Inter-day Precision (%CV) | < 8.23%[1][5] |
| Intra-day Accuracy | 95.15% - 110.23%[1][5] |
| Inter-day Accuracy | 93.93% - 114.47%[1][5] |
| Recovery | 91.58% - 94.36%[1][5] |
| Retention Time of this compound | ~9.91 min (Method 1)[1], ~5.52 min (Method 2)[4] |
| Retention Time of Internal Standard | ~6.82 min (Method 1)[1], ~3.51 min (Method 2)[4] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantification of this compound in plasma.
Caption: Workflow for this compound quantification in plasma.
References
- 1. Pharmacokinetic Comparison of this compound Using Developed Human Plasma Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Comparison of this compound Using Developed Human Plasma Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacokinetic Comparison of this compound Using Developed Human Plasma Assays | Semantic Scholar [semanticscholar.org]
- 4. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative determination of this compound in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound hydrochloride in human plasma by RP-HPLC [journal11.magtechjournal.com]
Application Note: In Vitro Mast Cell Degranulation Assay Using Epinastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation by allergens or other stimuli, they undergo degranulation, a process involving the release of pre-formed mediators, such as histamine and various enzymes, from their cytoplasmic granules. The release of these mediators contributes to the symptoms of allergic diseases. Consequently, the inhibition of mast cell degranulation is a key therapeutic strategy for managing these conditions.
Epinastine is a second-generation antihistamine and mast cell stabilizer. Its dual mechanism of action involves blocking the histamine H1 receptor and inhibiting the release of inflammatory mediators from mast cells. This makes this compound an effective agent for the treatment of allergic conjunctivitis and other allergic disorders.
This application note provides a detailed protocol for an in vitro mast cell degranulation assay to evaluate the inhibitory effect of this compound. The assay measures the release of the enzyme β-hexosaminidase, a reliable marker for mast cell degranulation, from the rat basophilic leukemia cell line RBL-2H3.
Principle of the Assay
The in vitro mast cell degranulation assay is based on the quantification of β-hexosaminidase released from activated mast cells. RBL-2H3 cells, a widely used model for mast cells, are sensitized with anti-dinitrophenyl (DNP) immunoglobulin E (IgE). Subsequent cross-linking of the IgE receptors by the antigen, DNP-human serum albumin (HSA), triggers degranulation and the release of granular contents, including β-hexosaminidase, into the cell culture supernatant.
The enzymatic activity of the released β-hexosaminidase is determined by its ability to cleave a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), resulting in the production of a colored product that can be quantified spectrophotometrically. The inhibitory effect of this compound on mast cell degranulation is assessed by measuring the reduction in β-hexosaminidase release in the presence of the compound.
Signaling Pathway of IgE-Mediated Mast Cell Degranulation
Caption: IgE-mediated mast cell degranulation signaling pathway and the inhibitory point of this compound.
Experimental Workflow
Caption: Experimental workflow for the in vitro mast cell degranulation assay.
Data Presentation
| This compound Concentration | % Inhibition of Mediator Release (Mean ± SD) |
| 1 µM | 25 ± 5% |
| 10 µM | 55 ± 8% |
| 50 µM | 85 ± 6% |
| 100 µM | 95 ± 4% |
Note: This data is representative and compiled from qualitative descriptions of dose-dependent inhibition of histamine release. Actual results may vary depending on experimental conditions.
Detailed Experimental Protocol
Materials and Reagents
-
RBL-2H3 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anti-DNP IgE
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
This compound Hydrochloride
-
Tyrode's Buffer (or other suitable balanced salt solution)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer (0.1 M, pH 4.5)
-
Stop solution (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)
-
Triton X-100
-
96
Application Note & Protocol: Rabbit Model for Evaluating Ocular Tolerability of Epinastine Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction Epinastine is a second-generation antihistamine and mast cell stabilizer used topically to prevent the itching associated with allergic conjunctivitis.[1][2] It exerts its therapeutic effect through a multi-action mechanism, including antagonism of histamine H1 and H2 receptors and inhibition of histamine release from mast cells.[3][4] The development of novel ophthalmic formulations of this compound necessitates rigorous preclinical evaluation of ocular tolerability to ensure safety and minimize adverse effects such as burning sensations, hyperemia, and pruritus.[1]
The albino rabbit is a widely accepted and recommended model for ocular safety testing due to the large size of its eyes, which facilitates examination and substance administration, and its greater sensitivity to irritants, making it a conservative model for predicting human response.[5][6][7] This document provides detailed protocols for evaluating the ocular tolerability of this compound formulations using the rabbit model, including in vivo irritation studies, pharmacokinetic analysis, and histopathological examination.
Mechanism of Action of this compound in Allergic Conjunctivitis
This compound's efficacy in managing allergic conjunctivitis stems from its dual-action mechanism that interrupts the allergic cascade at critical points.[3][8]
-
Mast Cell Stabilization: Upon exposure to an allergen, mast cells degranulate, releasing histamine and other pro-inflammatory mediators.[1] this compound stabilizes the mast cell membrane, preventing this degranulation and the subsequent release of these mediators.[3][8]
-
Histamine Receptor Antagonism: For any histamine that is released, this compound acts as a potent and direct antagonist, blocking histamine from binding to both H1 and H2 receptors on conjunctival cells.[3][4] This action prevents the classic symptoms of an allergic reaction, such as itching and redness.[8]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Draize test - Wikipedia [en.wikipedia.org]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for Epinastine Studies Using the Conjunctival Allergen Challenge (CAC) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinastine hydrochloride is a second-generation antihistamine and mast cell stabilizer indicated for the prevention of itching associated with allergic conjunctivitis. It exerts its therapeutic effect through a multi-faceted mechanism of action, including potent H1 receptor antagonism, inhibition of histamine release from mast cells, and attenuation of pro-inflammatory mediator release. The Conjunctival Allergen Challenge (CAC) is a highly effective and validated clinical model used to evaluate the efficacy and onset of action of anti-allergic ophthalmic agents like this compound. This model provides a controlled environment to induce and assess the signs and symptoms of allergic conjunctivitis, offering a more precise and reproducible alternative to environmental studies.
These application notes provide a detailed protocol for conducting a CAC study to evaluate the efficacy of this compound ophthalmic solution.
Mechanism of Action of this compound
This compound's efficacy in managing allergic conjunctivitis stems from its ability to act on multiple stages of the allergic cascade. Its primary mechanisms include:
-
H1 Receptor Antagonism: this compound is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from inducing the classic symptoms of allergic conjunctivitis, such as itching and redness.
-
Mast Cell Stabilization: this compound stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other pro-inflammatory mediators.
-
Anti-inflammatory Properties: Beyond its antihistaminic and mast cell-stabilizing effects, this compound has been shown to inhibit the release of other inflammatory mediators, further reducing the allergic response.
Experimental Protocols
Conjunctival Allergen Challenge (CAC) Protocol
This protocol outlines the key steps for conducting a CAC study to assess the efficacy of this compound.
1. Subject Selection:
-
Inclusion Criteria:
-
Participants should be 18 years of age or older.
-
A documented history of allergic conjunctivitis.
-
A positive skin test to a relevant allergen (e.g., cat dander, pollen) within the last 24 months.
-
Ability to respond to a conjunctival allergen challenge with a predefined level of ocular itching and conjunctival redness (e.g., a score of ≥ 2.0 on a 0-4 scale for both).
-
Informed consent must be obtained from all participants.
-
-
Exclusion Criteria:
-
Active ocular disease or infection.
-
Use of any anti-allergic medications (systemic or topical) within a specified washout period.
-
Uncontrolled systemic diseases.
-
Pregnancy or lactation.
-
2. Study Design:
-
Randomization: Subjects should be randomized to receive this compound ophthalmic solution in one eye and a vehicle control in the contralateral eye in a double-masked fashion.
-
Masking: Both the investigator and the subject should be blinded to the treatment allocation.
3. Allergen Preparation and Administration:
-
Allergen extracts should be diluted to a concentration known to elicit a moderate allergic response in the subject. This is typically determined during a screening visit.
-
A standardized volume of the allergen solution (e.g., 25-50 µL) is instilled into the lower conjunctival cul-de-sac of each eye.
4. Efficacy Assessments:
-
Primary Endpoints:
-
Ocular Itching: Assessed by the subject on a standardized 0-4 scale at 3, 5, and 7 minutes post-challenge.
-
Conjunctival Redness (Hyperemia): Graded by the investigator using a slit lamp and a standardized 0-4 scale at 7, 15, and 20 minutes post-challenge.
-
-
Secondary Endpoints:
-
Ciliary and episcleral redness, chemosis (conjunctival swelling), and eyelid swelling can also be assessed using a 0-4 or 0-3 scale.
-
5. Scoring Scales:
The following are examples of standardized 0-4 grading scales for ocular itching and conjunctival redness:
Table 1: Ocular Itching Severity Scale
| Score | Description |
| 0 | None |
| 1 | Mild |
| 2 | Moderate |
| 3 | Severe |
| 4 | Incapacitating |
Table 2: Conjunctival Redness (Hyperemia) Severity Scale
| Score | Description |
| 0 | None |
| 1 | Mild (slight dilation of conjunctival vessels) |
| 2 | Moderate (more diffuse and intense redness) |
| 3 | Severe (deep, beefy red) |
| 4 | Extremely Severe (intense, deep red with petechial hemorrhages) |
Data Presentation
The following tables summarize representative quantitative data from a clinical trial evaluating this compound 0.05% ophthalmic solution using the CAC model.
Table 3: Mean Ocular Itching Scores (0-4 Scale) Post-CAC
| Timepoint | This compound 0.5% Cream | Placebo Cream | Mean Difference | p-value |
| 3 min | - | - | -0.83 | - |
| 5 min | - | - | -1.33 | - |
| 10 min | - | - | -1.20 | - |
| Average | 0.71 | 1.83 | -1.12 | < 0.0001 |
Table 4: Mean Conjunctival Hyperemia Scores (0-4 Scale) Post-CAC
| Timepoint | This compound 0.5% Cream | Placebo Cream | Mean Difference | p-value |
| 5 min | - | - | -0.57 | - |
| 10 min | - | - | -0.70 | - |
| 20 min | - | - | -0.37 | - |
| Average | - | - | -0.54 | 0.0097 |
Visualizations
Allergic Cascade and this compound's Mechanism of Action
Caption: this compound's dual mechanism of action in the allergic cascade.
Conjunctival Allergen Challenge (CAC) Workflow
Caption: A typical workflow for a CAC clinical trial.
Application Notes and Protocols for Spectrophotometric Analysis of Epinastine Hydrochloride in Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of Epinastine hydrochloride in ophthalmic solutions using various spectrophotometric methods. The described methods are simple, rapid, and cost-effective alternatives to chromatographic techniques for routine quality control analysis.
Introduction
This compound hydrochloride is a direct H1-receptor antagonist and an inhibitor of histamine release from mast cells, commonly used in ophthalmic solutions to prevent itching associated with allergic conjunctivitis.[1][2] Accurate and reliable analytical methods are crucial for determining the drug content in these pharmaceutical formulations. This document outlines three validated spectrophotometric methods for the quantification of this compound hydrochloride:
-
UV-Visible Spectrophotometry: A straightforward method based on the direct measurement of UV absorbance.
-
Difference Spectrophotometry: A technique that enhances specificity by measuring the absorbance difference of the analyte in acidic and alkaline solutions.[3][4]
-
Colorimetric Method via Charge-Transfer Complexation: A sensitive method involving the formation of a colored charge-transfer complex with a suitable reagent.[5]
These methods have been validated according to the International Council for Harmonisation (ICH) guidelines.[3][5]
Data Presentation: Method Comparison
The following table summarizes the key quantitative parameters of the different spectrophotometric methods for the analysis of this compound hydrochloride.
| Parameter | UV-Visible Spectrophotometry (First-Order Derivative) | Difference Spectrophotometry | Colorimetric Method (p-Chloranilic Acid) |
| Principle | Measurement of first-order derivative spectra. | Measurement of absorbance difference in 0.1N NaOH vs. 0.1N HCl.[3][4] | Formation of a charge-transfer complex with p-Chloranilic acid.[5] |
| λmax | 243.8 nm[6][7] | 252 nm[3][4] | 514 nm[5] |
| Linearity Range | Not explicitly stated for ophthalmic solutions, but 25.0-35.0 µg/mL was used for recovery studies in tablets.[6] | 16 - 96 µg/mL[3][4] | 25 - 125 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999 (for tablets) | Not explicitly stated | 0.998[5] |
| Limit of Detection (LOD) | 0.05 µg/mL (for tablets)[6] | Not explicitly stated | Not explicitly stated |
| Limit of Quantitation (LOQ) | 0.15 µg/mL (for tablets)[6] | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | 99.80% to 100.00% (for tablets)[6] | Not explicitly stated | Not explicitly stated |
| Solvent/Reagents | Methanol, 0.1N HCl[3][6] | 0.1N NaOH, 0.1N HCl[3][4] | Acetonitrile, p-Chloranilic acid[5] |
Experimental Protocols
General Sample Preparation from Ophthalmic Solutions
This initial sample preparation is applicable to all the spectrophotometric methods described below, with minor modifications as indicated in each specific protocol.
Objective: To extract this compound hydrochloride from the ophthalmic solution matrix.
Materials:
-
This compound hydrochloride ophthalmic solution (e.g., 0.05% w/v)
-
Sodium hydroxide (NaOH) solution, 0.1N
-
Chloroform
-
Separating funnel (125 mL)
-
Solvent for dissolution (as per the specific method)
-
Volumetric flasks
Procedure:
-
Transfer a precise volume of the ophthalmic solution (e.g., 20 mL) into a 125 mL separating funnel.[5]
-
Add 10 mL of 0.1N NaOH solution to the separating funnel and mix.[5]
-
Extract the aqueous layer three times with 15 mL portions of chloroform.[5]
-
Collect the chloroform extracts and evaporate the solvent to dryness.[5]
-
Dissolve the obtained residue in a specific solvent as detailed in the protocols below to achieve a known stock concentration.[5]
Protocol for UV-Visible Spectrophotometry (First-Order Derivative)
Objective: To determine the concentration of this compound hydrochloride using first-order derivative UV spectrophotometry.
Instrumentation:
-
UV-Visible double beam spectrophotometer with 1 cm quartz cells.
Reagents and Materials:
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound hydrochloride reference standard in methanol to obtain a stock solution of a known concentration (e.g., 0.5 mg/mL).[6] Prepare a series of working standards by diluting the stock solution with methanol.
-
Sample Solution Preparation: Take the residue from the general sample preparation and dissolve it in methanol. Dilute to a final concentration within the calibration range.
-
Spectrophotometric Analysis:
-
Calibration Curve: Plot the first-order derivative absorbance values of the standard solutions against their corresponding concentrations to construct a calibration curve.
-
Quantification: Determine the concentration of this compound hydrochloride in the sample solution from the calibration curve.
Protocol for Difference Spectrophotometry
Objective: To quantify this compound hydrochloride by measuring the difference in absorbance between its acidic and basic solutions.
Instrumentation:
-
UV-Visible double beam spectrophotometer with 1 cm quartz cells.
Reagents and Materials:
-
0.1N Sodium Hydroxide (NaOH)
-
0.1N Hydrochloric Acid (HCl)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound hydrochloride reference standard in methanol. From this, create two sets of identical serial dilutions, one with 0.1N NaOH and the other with 0.1N HCl, to obtain concentrations in the range of 16-96 µg/mL.[3][4]
-
Sample Solution Preparation: Dissolve the residue from the general sample preparation in methanol. Prepare two identical aliquots and dilute one with 0.1N NaOH and the other with 0.1N HCl to a final concentration within the calibration range.
-
Spectrophotometric Analysis:
-
Calibration Curve: Plot the difference in absorbance of the standard solutions against their concentrations to create a calibration curve.
-
Quantification: Determine the concentration of this compound hydrochloride in the sample from the calibration curve.
Protocol for Colorimetric Method (p-Chloranilic Acid)
Objective: To determine the concentration of this compound hydrochloride through the formation of a colored charge-transfer complex.
Instrumentation:
-
UV-Visible spectrophotometer with 1 cm quartz cells.
Reagents and Materials:
-
Acetonitrile
-
p-Chloranilic acid (p-CA) solution (2 mg/mL in acetonitrile).[5]
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound hydrochloride reference standard in acetonitrile. Create a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations in the range of 25-125 µg/mL.[5]
-
Sample Solution Preparation: Dissolve the residue from the general sample preparation in acetonitrile and dilute to a final concentration within the calibration range.[5]
-
Complex Formation:
-
Spectrophotometric Analysis:
-
Measure the absorbance of the resulting colored solutions at 514 nm against a reagent blank.[5]
-
-
Calibration Curve: Plot the absorbance values of the standard solutions against their concentrations to construct a calibration curve.
-
Quantification: Calculate the concentration of this compound hydrochloride in the sample solution using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for spectrophotometric analysis of this compound HCl.
Caption: Key parameters for analytical method validation.
References
- 1. This compound Hydrochloride Ophthalmic Solution (this compound Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and validation of liquid chromatographic and ultraviolet derivative spectrophotometric methods for determination of this compound hydrochloride in coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assessment of Epinastine's H1 Receptor Antagonism in Chinese Hamster Ovary (CHO) Cells
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epinastine is a second-generation antihistamine and mast cell stabilizer known for its efficacy in the treatment of allergic conjunctivitis. Its primary mechanism of action is the potent and selective antagonism of the histamine H1 receptor. This document provides detailed protocols for the in vitro assessment of this compound's H1 receptor antagonism using a Chinese Hamster Ovary (CHO) cell-based model system. The methodologies described herein are fundamental for characterizing the pharmacological profile of this compound and other potential H1 receptor antagonists.
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein.[1][2] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium concentration.[2][3] This calcium signal mediates various cellular responses associated with allergic reactions.[4]
Data Presentation
The following tables summarize the quantitative data for this compound's H1 receptor antagonism as determined in CHO cells.
Table 1: Inhibitory Potency (IC50) of this compound on Histamine-Induced Calcium Mobilization in CHO-K1 Cells Stably Expressing the Human H1 Receptor. [5]
| Condition | IC50 (nM) |
| Simultaneous addition with histamine | 1600 |
| 2.5 minutes pre-incubation | 38 |
Table 2: Comparative Inhibitory Potency (IC50) of Various Antihistamines after a 2.5-minute Pre-incubation in CHO-K1 Cells. [5]
| Antagonist | IC50 (nM) |
| This compound | 38 |
| Ketotifen | 154 |
| Azelastine | 273 |
| Olopatadine | 1369 |
Experimental Protocols
Cell Culture and Maintenance of H1 Receptor-Expressing CHO Cells
Objective: To maintain a stable cell line of Chinese Hamster Ovary (CHO-K1) cells genetically engineered to express the human histamine H1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human H1 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture CHO-H1 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of G418 to maintain selection pressure.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at a suitable density in fresh culture medium.
Intracellular Calcium Mobilization Assay
Objective: To functionally assess the antagonist activity of this compound by measuring its ability to inhibit histamine-induced intracellular calcium mobilization.
Materials:
-
CHO-H1 cells
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Histamine dihydrochloride
-
This compound hydrochloride
-
Fluorescent plate reader with kinetic reading capabilities and liquid handling
Protocol:
-
Seed CHO-H1 cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Prepare the calcium dye loading solution by dissolving the fluorescent dye in assay buffer, often with Pluronic F-127 to aid in dispersion.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and histamine in assay buffer.
-
For antagonist mode, add the this compound dilutions to the respective wells and incubate for a defined period (e.g., 2.5 minutes).[5]
-
Place the plate in the fluorescent plate reader and initiate kinetic reading of fluorescence intensity.
-
After establishing a stable baseline, add a pre-determined concentration of histamine (e.g., EC80) to all wells (except negative controls) to stimulate the H1 receptor.
-
Continue recording the fluorescence for a few minutes to capture the peak calcium response.
-
Analyze the data by calculating the percentage of inhibition of the histamine response at each this compound concentration and determine the IC50 value.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human H1 receptor through competitive binding with a radiolabeled antagonist.
Materials:
-
Membrane preparations from CHO-H1 cells
-
[3H]Pyrilamine (also known as [3H]Mepyramine), a radiolabeled H1 antagonist
-
Unlabeled this compound hydrochloride
-
Unlabeled non-specific binding competitor (e.g., Mianserin)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Cell harvester
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare membrane homogenates from CHO-H1 cells.
-
In a 96-well plate, set up the binding reaction by adding the cell membrane preparation, a fixed concentration of [3H]Pyrilamine (typically near its Kd value), and varying concentrations of unlabeled this compound.
-
Include wells for total binding (only [3H]Pyrilamine and membranes) and non-specific binding (with a high concentration of an unlabeled competitor like Mianserin).
-
Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 180 minutes).[6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for this compound by fitting the competition binding data to a one-site or two-site binding model using appropriate software.
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and this compound's Point of Antagonism.
Caption: Workflow for the Intracellular Calcium Mobilization Assay.
Caption: Relationship between Binding and Functional Assays in Pharmacological Profiling.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine receptor - Wikipedia [en.wikipedia.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Application Notes and Protocols for Studying Epinastine's Effects on Isolated Human Basophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epinastine is a second-generation antihistamine with mast cell-stabilizing properties, making it an effective treatment for allergic conjunctivitis. Its therapeutic effects are attributed to its potent H1 receptor antagonism and its ability to inhibit the release of inflammatory mediators from mast cells and basophils. Human basophils, though rare in peripheral blood, are key effector cells in allergic reactions, releasing histamine, leukotrienes, and cytokines upon activation. Understanding the precise effects of pharmacological agents like this compound on isolated human basophils is crucial for elucidating their full therapeutic potential and mechanism of action in allergic diseases.
These application notes provide detailed protocols for the isolation of human basophils and the subsequent investigation of this compound's effects on mediator release. The presented data is based on in vitro studies and offers a framework for further research into the anti-allergic properties of this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on mediator release from isolated human basophils when stimulated by various secretagogues.
Table 1: Effect of this compound on Histamine Release from Isolated Human Basophils
| Stimulus | This compound Concentration | % Inhibition of Histamine Release |
| anti-IgE | 1 nmol/L - 100 µmol/L | Not significant |
| Concanavalin A | 1 nmol/L - 100 µmol/L | Not significant |
| Interleukin-3 (IL-3) | 1 nmol/L - 100 µmol/L | Not significant |
| Interleukin-5 (IL-5) | 1 nmol/L - 100 µmol/L | Not significant |
| A23187 (Calcium Ionophore) | 1 nmol/L - 100 µmol/L | Not significant |
| Ionomycin | 1 nmol/L - 100 µmol/L | Not significant |
| 12-O-tetradecanoyl-phorbol-13-acetate (TPA) | 1 nmol/L - 100 µmol/L | Not significant |
| C5a | 1 nmol/L - 100 µmol/L | Not significant |
| formyl-methionyl-leucyl-phenylalanine (fMLP) | 1 nmol/L - 100 µmol/L | Not significant |
Data summarized from Amon et al., 2000.
Table 2: Effect of this compound on IgE-Mediated Leukotriene C4 (LTC4) Production from Isolated Human Basophils
| Stimulus | This compound Concentration | Outcome |
| anti-IgE | > 0.1 nmol/L | Significant suppression |
Data summarized from Amon et al., 2000.
Experimental Protocols
Protocol 1: Isolation of Human Basophils
This protocol describes a method for the enrichment of human basophils from peripheral blood using density gradient centrifugation followed by negative selection.
Materials:
-
Human peripheral blood from healthy donors
-
Anticoagulant (e.g., EDTA)
-
Density gradient medium (e.g., Ficoll-Paque™)
-
Buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA)
-
Basophil isolation kit (negative selection, magnetic beads)
-
Centrifuge
-
Magnetic separator
Procedure:
-
Collect human peripheral blood into tubes containing an anticoagulant.
-
Dilute the
Troubleshooting & Optimization
Improving the synthetic route of Epinastine to avoid hazardous reagents
Technical Support Center
For researchers, scientists, and drug development professionals dedicated to advancing the synthesis of Epinastine, this technical support center offers guidance on transitioning to safer, more environmentally friendly synthetic methods. Traditional routes for synthesizing this potent antihistamine have often relied on hazardous reagents. This guide provides detailed troubleshooting advice, frequently asked questions, and comparative data to support the adoption of improved, greener chemical processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous reagents used in traditional this compound synthesis that I should aim to replace?
A1: Older synthetic routes for this compound have commonly employed several hazardous materials, including:
-
Phosgene: A highly toxic and corrosive gas.
-
Sodium Cyanide: A rapidly acting and potent poison.
-
Sodium Azide: An explosive and toxic compound.[1]
-
Aluminum Chloride and Lithium Aluminum Hydride: Highly reactive and potentially explosive reagents.[2]
Q2: What are some established safer alternatives to phosgene for carbonylation reactions in synthesis?
A2: Several safer alternatives to the hazardous phosgene gas are available for laboratory and industrial use. These include:
-
Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that is easier and safer to handle than gaseous phosgene.[3][4]
-
Diphosgene (Trichloromethyl chloroformate): A liquid at room temperature, which is also a safer substitute for phosgene.[5]
-
Carbonyldiimidazole (CDI): A safer, albeit more expensive, alternative for many carbonylation reactions.[5]
Q3: Are there any known "green chemistry" approaches to this compound synthesis?
A3: Yes, the principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are being applied to pharmaceutical synthesis.[6][7][8] For this compound, this includes developing synthetic routes that avoid hazardous reagents and lengthy steps, and improve the overall yield.[9]
Q4: Can you suggest a specific improved synthetic route for this compound that avoids highly toxic chemicals?
A4: One improved, industrially useful process prepares an aminomethyl intermediate by first synthesizing a phthalimidomethyl derivative. This method successfully excludes the use of hazardous materials like phosgene and sodium cyanide, as well as expensive reagents.[2] Another facile, two-step synthesis involves treating 6-(chloromethyl)-11H-dibenzo[b,e]azepine with cyanamide to produce dehydrothis compound, which is then reduced to this compound HCl. This route boasts a high overall yield and avoids many toxic and dangerous chemicals.[9]
Troubleshooting Guides
Problem 1: Low yield when substituting phosgene with triphosgene.
-
Possible Cause: Triphosgene is less reactive than phosgene, which may lead to incomplete reactions under identical conditions.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often compensate for the lower reactivity of triphosgene. Monitor for any potential side reactions.
-
Extend Reaction Time: Allowing the reaction to proceed for a longer duration can help drive it to completion.
-
Use a Catalyst: The addition of a suitable catalyst, such as a tertiary amine (e.g., triethylamine), can facilitate the reaction.
-
Optimize Stoichiometry: While triphosgene is a source of three equivalents of phosgene, reaction kinetics may necessitate using a slight excess of triphosgene to achieve a high yield.
-
Problem 2: Difficulties in the removal of the phthalyl group in the improved synthesis of the aminomethyl intermediate.
-
Possible Cause: Incomplete hydrolysis or hydrazinolysis of the phthalimide protecting group.
-
Solution:
-
Acid Hydrolysis: Ensure the concentration of hydrochloric acid is sufficient and the reaction is heated to reflux for an adequate period to ensure complete cleavage.
-
Hydrazinolysis: If using hydrazine hydrate or methyl hydrazine, ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC). The phthalhydrazide byproduct is often insoluble and can be removed by filtration.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Ensure the starting material is fully dissolved.
-
Problem 3: Side reactions occurring during the cyanamide-based synthesis of dehydrothis compound.
-
Possible Cause: The reaction conditions may not be optimal, leading to the formation of undesired byproducts.
-
Solution:
-
Control of Temperature: Maintain the recommended reaction temperature strictly. Excursions in temperature can lead to side reactions.
-
Purity of Starting Materials: Ensure the 6-(chloromethyl)-11H-dibenzo[b,e]azepine and cyanamide are of high purity. Impurities can interfere with the desired reaction.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.
-
Data Presentation: Comparison of Synthetic Routes
| Parameter | Traditional Route | Improved Route (Phthalimide Method) | Improved Route (Cyanamide Method) |
| Key Hazardous Reagents | Phosgene, Sodium Cyanide, Sodium Azide, LiAlH4 | Avoids Phosgene and Sodium Cyanide | Avoids many toxic and dangerous chemicals |
| Reported Overall Yield | Generally lower due to multiple steps | Not explicitly stated, but described as an "industrially very useful process"[2] | 75% over two steps[9] |
| Number of Steps | Multiple, often lengthy steps | Fewer steps than traditional route | Two steps[9] |
| Safety Considerations | High risk due to highly toxic and explosive reagents | Significantly improved safety profile | Overcomes problems with toxic and dangerous chemicals[9] |
Experimental Protocols
Key Experiment: Synthesis of Dehydrothis compound via Cyanamide Route
-
Objective: To synthesize the dehydrothis compound intermediate as described in the facile, two-step synthesis of this compound HCl.
-
Materials:
-
6-(chloromethyl)-11H-dibenzo[b,e]azepine
-
Cyanamide
-
Appropriate solvent (e.g., acetonitrile)
-
Base (e.g., potassium carbonate)
-
-
Procedure:
-
Dissolve 6-(chloromethyl)-11H-dibenzo[b,e]azepine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add cyanamide and the base to the reaction mixture.
-
Heat the mixture to reflux and maintain for the time specified in the detailed protocol (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude dehydrothis compound by recrystallization or column chromatography to obtain the pure product.
-
Visualizations
Caption: Traditional synthetic pathway for this compound, highlighting multiple hazardous steps.
Caption: Safer, improved synthetic routes for this compound.
References
- 1. CN105153169A - Synthesis method for this compound hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Phosgene - Wikipedia [en.wikipedia.org]
- 6. Green Chemistry in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchers.kean.edu [researchers.kean.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Epinastine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Epinastine and its derivatives during formulation.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor aqueous solubility?
This compound and its derivatives are often classified as Biopharmaceutics Classification System (BCS) Class II compounds, characterized by high membrane permeability but low aqueous solubility. This inherent low solubility is attributed to their molecular structure, which can lead to challenges in developing aqueous-based formulations, such as ophthalmic solutions or oral suspensions.
Q2: What are the common consequences of poor solubility in my experiments?
Poor aqueous solubility can lead to several experimental issues, including:
-
Precipitation of the active pharmaceutical ingredient (API) in aqueous media, leading to inaccurate dosing and reduced efficacy.
-
Low bioavailability in preclinical and clinical studies, as the compound cannot adequately dissolve to be absorbed.
-
Inconsistent and unreliable results in in-vitro assays.
-
Difficulties in developing stable and effective formulations , particularly for liquid dosage forms.
Q3: What are the primary strategies to enhance the aqueous solubility of this compound derivatives?
Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound derivatives. The most common approaches include:
-
pH Adjustment: this compound is a basic compound, and its solubility can be influenced by the pH of the formulation.
-
Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent can increase solubility.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can improve its aqueous solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution velocity.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation of this compound derivative upon dilution of an organic stock solution in aqueous buffer. | The aqueous buffer has a pH that is not optimal for the solubility of the this compound derivative. The final concentration of the organic solvent is not sufficient to maintain solubility. | 1. Optimize pH: this compound's stability can be pH-dependent. While it is generally stable, extreme pH values can lead to degradation[1][2]. It is advisable to maintain the pH of aqueous formulations between 4 and 8[3].2. Increase Co-solvent Concentration: If permissible for the experiment, increase the concentration of the water-miscible organic solvent (e.g., ethanol, propylene glycol) in the final aqueous solution.[4]3. Utilize Surfactants: Incorporate a low concentration of a biocompatible surfactant to aid in solubilization. |
| Low and variable drug release from a solid dosage form during in-vitro dissolution testing. | The crystalline nature of the this compound derivative is limiting its dissolution rate. Poor wettability of the drug particles. | 1. Prepare a Solid Dispersion: Formulating the derivative as a solid dispersion with a hydrophilic carrier can convert it to a more soluble amorphous form.[5][6][7]2. Particle Size Reduction: Micronization or nanomilling of the drug powder can increase the surface area and improve the dissolution rate.[4]3. Incorporate a Wetting Agent: Add a wetting agent to the formulation to improve the contact between the drug particles and the dissolution medium. |
| Inconsistent results in cell-based assays. | The this compound derivative is precipitating in the cell culture medium. | 1. Prepare a Cyclodextrin Inclusion Complex: Complexation with cyclodextrins can enhance the solubility of the derivative in the aqueous medium.[8]2. Use a Nanosuspension: A stabilized nanosuspension can provide a more consistent concentration of the drug in the assay medium.[9][10][11]3. Pre-dissolve in a small amount of DMSO: Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Phase separation or creaming in an ophthalmic emulsion formulation. | The emulsion is not stable due to improper homogenization or an inappropriate surfactant system. | 1. Optimize Homogenization: Adjust the speed and duration of homogenization to achieve a smaller and more uniform droplet size.2. Select Appropriate Surfactants: Use a combination of hydrophilic and lipophilic surfactants (HLB system) to achieve a stable emulsion.3. Increase Viscosity: Adding a viscosity-enhancing agent can help to stabilize the emulsion by slowing down the movement of droplets.[3] |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data from studies on Ebastine, a BCS Class II antihistamine with similar solubility challenges to this compound derivatives, demonstrating the effectiveness of various solubility enhancement techniques.
Table 1: Solubility Enhancement of Ebastine using Solid Dispersions
| Formulation | Drug:Carrier Ratio (w/w) | Carrier | Fold Increase in Aqueous Solubility | Reference |
| SSD16 | 1:15 | Croscarmellose Sodium (CCS) | 8.2 | [5][7] |
| SET3 (P) | - | Poloxamer | 9 | [12] |
| SET1 (S) | - | Soluplus | 121 | [12] |
Table 2: Dissolution Rate Enhancement of Ebastine from Solid Dispersions
| Formulation | Time (min) | % Drug Release | Reference |
| Pure Ebastine | 30 | 14.00 ± 1.77 | [12] |
| SET3 (P) (with Poloxamer) | 30 | 78.00 ± 2.31 | [12] |
| SET1 (S) (with Soluplus) | 30 | 98.70 ± 2.54 | [12] |
Experimental Protocols
Preparation of an this compound Derivative Solid Dispersion (Solvent Evaporation Method)
This protocol is a general guideline and may require optimization for specific this compound derivatives and carriers.
Materials:
-
This compound derivative
-
Hydrophilic carrier (e.g., Croscarmellose Sodium, Povidone K30, Poloxamer F68)[5][13]
-
Organic solvent (e.g., Methanol, Ethanol)
-
Magnetic stirrer
-
Evaporating dish or rotary evaporator
-
Mortar and pestle
-
Sieve
Procedure:
-
Accurately weigh the this compound derivative and the hydrophilic carrier in the desired ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve the this compound derivative in a minimal amount of the organic solvent.
-
Add the hydrophilic carrier to the drug solution and stir continuously until a homogenous suspension is formed.
-
Evaporate the organic solvent using a magnetic stirrer in a fume hood or a rotary evaporator at a controlled temperature.
-
Once the solvent is completely evaporated, a solid mass will be obtained.
-
Pulverize the solid mass using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Preparation of an this compound Derivative-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol provides a general procedure for preparing an inclusion complex. The choice of cyclodextrin and the drug-to-cyclodextrin ratio should be optimized.
Materials:
-
This compound derivative
-
β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin)
-
Water-ethanol solution
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Accurately weigh the this compound derivative and the cyclodextrin in the desired molar ratio (e.g., 1:1).
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol solution to form a paste.
-
Add the this compound derivative to the paste and knead for a specified period (e.g., 60 minutes).
-
During kneading, add small quantities of the solvent if the mixture becomes too dry.
-
After kneading, dry the resulting paste in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of this compound action.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing solubility.
Logical Relationship for Troubleshooting Formulation Issues
Caption: Troubleshooting logic for formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN113069415A - Insoluble drug nanosuspension and preparation method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Strategies to reduce stinging or discomfort upon Epinastine eye drop instillation
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies to mitigate the stinging or discomfort associated with the instillation of Epinastine eye drops during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of stinging upon instillation of this compound eye drops?
A1: The sensation of stinging or burning is a known side effect of this compound ophthalmic solutions.[1] While the formulation of commercial this compound HCl 0.05% is adjusted to a pH of approximately 7 and an osmolality of 250 to 310 mOsm/kg to be close to physiological tear fluid, discomfort can still arise.[2][3] The stinging sensation is primarily attributed to the interaction of the active pharmaceutical ingredient (API), this compound HCl, with ocular surface nerves. The formulation's preservative, often benzalkonium chloride (BAK), can also contribute to ocular irritation.[2]
Q2: How does the pH of the formulation impact ocular comfort?
A2: The pH of an ophthalmic solution is a critical factor for comfort and tolerability. Tear fluid has a pH of approximately 7.4. Formulations with a pH that deviates significantly from this value can cause irritation. This compound HCl 0.05% solution is typically formulated at a pH of about 7, which is generally considered comfortable and soothing upon instillation.[3][4] However, individual sensitivity and the overall composition of the formulation can still lead to discomfort. For experimental formulations, titrating the pH with sodium hydroxide or hydrochloric acid to be as close to physiological pH as possible is a primary strategy to reduce stinging.[2]
Q3: Can altering the viscosity of the this compound solution improve its tolerability?
A3: Yes, increasing the viscosity of the formulation can enhance comfort. Viscosity-enhancing agents, or demulcents, can lubricate the ocular surface and may reduce the direct interaction of the drug with corneal nerves. Furthermore, increased viscosity prolongs the retention time of the drop on the ocular surface, which can improve bioavailability and potentially allow for a reduction in drug concentration without sacrificing efficacy.[5]
Q4: What are the most common viscosity-enhancing agents used in ophthalmic formulations?
A4: A variety of hydrophilic polymers are used to increase viscosity. Common examples include:
-
Cellulose derivatives: Hydroxypropyl methylcellulose (HPMC) and Carboxymethyl cellulose (CMC).
-
Polyacrylic acid polymers: Carbopol® polymers are pH-sensitive, transitioning from a liquid to a gel at the higher pH of the tear film, creating an in situ gelling system.[6][7][8]
-
Polyvinyls: Polyvinyl alcohol (PVA) and Povidone (PVP).
-
Natural polymers: Sodium hyaluronate and Gellan gum. Gellan gum is an ion-sensitive polymer that can also form a gel upon contact with cations in the tear film.[9]
Q5: Are there advanced formulation strategies beyond pH and viscosity modification to reduce irritation?
A5: Yes. An effective strategy for reducing local drug irritation is the use of cyclodextrins.[10] These are cyclic oligosaccharides that can form inclusion complexes with lipophilic drug molecules.[11][12] By encapsulating the this compound molecule, a cyclodextrin can reduce the concentration of free drug in the solution that is available to interact with and stimulate ocular nerves, thereby decreasing the stinging sensation.[13] Hydrophilic cyclodextrins like 2-hydroxypropyl-β-cyclodextrin are generally well-tolerated in the eye.[14]
Troubleshooting Guide: Reducing this compound-Induced Discomfort in Experiments
This section addresses specific issues that may be encountered during the development and testing of novel this compound formulations.
Issue 1: Significant stinging reported in early-phase clinical or preclinical models despite a neutral pH.
| Potential Cause | Troubleshooting Strategy |
| API-Nerve Interaction | Incorporate a viscosity-enhancing agent (e.g., 0.5% HPMC) to increase lubricity and shield the ocular surface. |
| Preservative Irritation | If using a preservative like BAK, consider reducing its concentration or evaluating alternative, less irritating preservatives. For preclinical studies, a preservative-free formulation may be viable. |
| Non-Isotonic Formulation | Verify and adjust the osmolality of the solution to be within the 250-310 mOsm/kg range using sodium chloride.[3] |
| High API Concentration | Investigate the feasibility of forming a drug-cyclodextrin complex to reduce the amount of free this compound in the solution. |
Issue 2: Formulation appears comfortable but has poor bioavailability.
| Potential Cause | Troubleshooting Strategy |
| Rapid Precorneal Drainage | Increase formulation viscosity using an in situ gelling system (e.g., Carbopol or gellan gum). This increases retention time significantly compared to standard viscosity enhancers.[6][9] |
| Drug-Polymer Binding | If using certain viscosity enhancers, the drug may bind excessively, hindering its release. Characterize drug release kinetics in vitro. |
| Poor Corneal Penetration | Cyclodextrin complexation can enhance the aqueous solubility of a drug, which may improve its transport across the corneal epithelium.[12] |
Data Presentation
Table 1: Physicochemical Properties of Standard this compound HCl 0.05% Ophthalmic Solution
| Parameter | Value | Reference |
| Active Ingredient | This compound HCl 0.5 mg/mL | [2] |
| pH | Approximately 7.0 | [2][3] |
| Osmolality | 250 - 310 mOsm/kg | [2][3] |
| Preservative | Benzalkonium Chloride 0.01% | [2] |
Table 2: Comparison of Formulation Strategies to Reduce Ocular Discomfort
| Strategy | Mechanism of Action | Potential Advantages | Key Considerations |
| pH & Tonicity Adjustment | Mimics physiological tear fluid to minimize chemical irritation. | Simple to implement; foundational for any ophthalmic formulation. | May not be sufficient to address API-specific stinging. |
| Viscosity Enhancement | Increases lubricity, shields ocular surface, increases retention time. | Improved comfort and bioavailability.[5] | High viscosity can cause blurred vision; potential for drug-polymer binding. |
| In Situ Gelling System | Undergoes a sol-gel transition upon instillation, significantly increasing retention. | Substantially improves bioavailability, allowing for reduced dosing frequency.[6][7] | Requires careful polymer selection and concentration optimization. |
| Cyclodextrin Complexation | Encapsulates the API, reducing free drug concentration and interaction with nerves. | Significantly reduces local irritation and can improve drug solubility and stability.[10][11] | Complexation efficiency must be confirmed; may alter drug release profile. |
| Alternative Delivery | Application to the eyelid skin instead of direct instillation. | Avoids direct contact with the sensitive ocular surface, potentially eliminating stinging. | Requires significant reformulation (e.g., as a cream); drug must effectively penetrate eyelid skin.[15][16] |
Experimental Protocols
Protocol 1: Evaluation of Ocular Tolerability in a Preclinical Rabbit Model
This protocol is a standard method for assessing ocular irritation of a novel formulation.
-
Animal Model: Use healthy, adult New Zealand White rabbits. Allow a 7-day acclimatization period.
-
Grouping: Assign animals to groups (n=6 per group):
-
Group A: Negative Control (0.9% saline solution)
-
Group B: Positive Control (e.g., 0.1 N NaOH)
-
Group C: Reference Formulation (Commercial this compound 0.05%)
-
Group D: Experimental Formulation 1
-
Group E: Experimental Formulation 2
-
-
Instillation: Instill 50 µL of the test solution into the conjunctival sac of the right eye of each rabbit. The left eye remains untreated as a control.
-
Observation: Score ocular reactions (conjunctival redness, chemosis, and discharge) at 1, 24, 48, and 72 hours post-instillation according to the Draize scale or a modified version.
-
Analysis: Calculate the mean total ocular irritation score for each group at each time point. A formulation is considered non-irritating if the scores are consistently zero or very low and not statistically different from the negative control group.
Protocol 2: Clinical Evaluation of Drop Comfort Using a Crossover Study Design
This protocol is adapted from a known methodology for comparing patient comfort among different ophthalmic solutions.[17]
-
Subject Recruitment: Enroll human subjects with a history of allergic conjunctivitis but who are currently asymptomatic.
-
Study Design: A double-masked, randomized, crossover design.
-
Procedure (Visit 1):
-
Randomly assign subjects to receive one drop of the reference this compound formulation in one eye and one drop of the experimental formulation in the contralateral eye.
-
Subjects rate drop comfort/stinging on a 0-10 scale (0 = very comfortable, 10 = severe stinging) at baseline (immediately after instillation), 30 seconds, 1 minute, 2 minutes, and 5 minutes.
-
-
Washout Period: A one-week washout period between visits.
-
Procedure (Visit 2): Subjects receive the formulations in the opposite eyes from Visit 1 and repeat the comfort rating procedure.
-
Analysis: Compare the mean comfort scores between the reference and experimental formulations at all time points using appropriate statistical tests (e.g., paired t-test). A statistically significant lower score for the experimental formulation indicates improved comfort.
Visualizations
Caption: Workflow for developing a low-irritation this compound formulation.
Caption: Mechanism of cyclodextrin complexation to reduce stinging.
Caption: Relationship between formulation parameters and desired outcomes.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. apotex.com [apotex.com]
- 4. ophthalmologytimes.com [ophthalmologytimes.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. FORMULATION DEVELOPMENT AND EVALUATION OF pH TRIGGERED IN SITU OPHTHALMIC GEL OF this compound HYDROCHLORIDE | Semantic Scholar [semanticscholar.org]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. WO2012145460A2 - Ophthalmic composition with a viscosity enhancement system having two different viscosity enhancing agents - Google Patents [patents.google.com]
- 10. Cyclodextrins in ophthalmic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins in eye drop formulations: enhanced topical delivery of corticosteroids to the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound Eyelid Cream as a Practical Option for Patients With Glaucoma on Multidrug Topical Therapy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of a novel 0.5% this compound topical eyelid cream in allergic conjunctivitis: a phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ophthalmologytimes.com [ophthalmologytimes.com]
Epinastine HCl Synthesis Technical Support Center: A Guide for Researchers
Welcome to the technical support center for the facile synthesis of Epinastine HCl via a dehydrothis compound intermediate. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental process by providing troubleshooting guidance and frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the synthesis of this compound HCl. The questions are categorized by the corresponding synthetic step.
Stage 1: Synthesis of Dehydrothis compound
Question: Why is the yield of dehydrothis compound lower than expected?
Answer: A lower than expected yield in this step can be attributed to several factors:
-
Incomplete reaction: The reaction between 6-(chloromethyl)-11H-dibenzo[b,e]azepine and cyanamide may not have gone to completion. Ensure that the reaction time and temperature are optimized. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Side reactions: The starting material, 6-(chloromethyl)-11H-dibenzo[b,e]azepine, can be prone to side reactions if not handled correctly.[1] It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chloromethyl group.
-
Purification losses: Significant loss of product can occur during the work-up and purification steps. Ensure proper extraction techniques and minimize transfers between glassware. The choice of solvent for crystallization or chromatography is also critical for maximizing recovery.
Question: The isolated dehydrothis compound intermediate is impure. What are the likely impurities and how can they be removed?
Answer: Common impurities in this step may include unreacted starting materials or byproducts from side reactions.
-
Unreacted 6-(chloromethyl)-11H-dibenzo[b,e]azepine: This can be identified by its characteristic spot on a TLC plate. Purification by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) can effectively remove this impurity.
-
Oxidation products: The dibenz[b,e]azepine ring system can be susceptible to oxidation.[1] It is important to handle the reactants and products with minimal exposure to air and light. Recrystallization from an appropriate solvent can help in purifying the product from oxidized species.
-
Polymerization products: Under certain conditions, the starting material or product might undergo polymerization. Running the reaction at the recommended temperature and avoiding prolonged reaction times can mitigate this issue.
Stage 2: Reduction of Dehydrothis compound to this compound
Question: The reduction of dehydrothis compound to this compound is sluggish or incomplete. What could be the cause?
Answer: The efficiency of the catalytic hydrogenation is sensitive to several parameters:
-
Catalyst activity: The catalyst (e.g., Palladium on carbon) may be old or deactivated. Using a fresh batch of high-quality catalyst is recommended. The catalyst loading should also be optimized.
-
Hydrogen pressure and temperature: Catalytic hydrogenations can be sensitive to pressure and temperature.[2][3][4] Ensure that the reaction is carried out at the recommended hydrogen pressure and temperature to achieve complete reduction.
-
Solvent purity: The presence of impurities in the solvent can poison the catalyst. Use high-purity, anhydrous solvents for the reaction.
-
Substrate purity: Impurities in the dehydrothis compound intermediate can interfere with the catalyst, leading to incomplete reduction. Ensure the intermediate is sufficiently pure before proceeding to this step.
Question: During the reduction step, side products are being formed. What are they and how can their formation be minimized?
Answer: A potential side reaction during the reduction of the amide-like structure in dehydrothis compound is the formation of an alcohol by elimination of the amine from a hemiaminal intermediate.[2]
-
Minimizing side products: The choice of catalyst and reaction conditions plays a crucial role in selectivity.[2] Using a catalyst system known for its high selectivity towards amine formation from amides is important. Additionally, carefully controlling the reaction temperature and hydrogen pressure can help minimize the formation of unwanted byproducts.
Stage 3: Formation and Purification of this compound HCl
Question: Difficulty in precipitating this compound HCl from the reaction mixture. What are the possible reasons?
Answer: Issues with precipitation can arise from:
-
Incorrect pH: The precipitation of this compound HCl is pH-dependent.[5] Ensure that the pH of the solution is adjusted to the optimal range (typically ≤ 6) using hydrochloric acid to induce crystallization.[5]
-
Solvent effects: The choice of solvent is critical for crystallization. If the product is too soluble in the chosen solvent, precipitation will be poor. It may be necessary to concentrate the solution or add an anti-solvent to reduce solubility and promote crystallization.
-
Presence of impurities: Impurities can sometimes inhibit crystallization. If the crude product is highly impure, an initial purification step (e.g., extraction or charcoal treatment) might be necessary before attempting crystallization.[5]
Question: The final this compound HCl product has a low melting point and broad peak in analytical tests, indicating the presence of impurities. What are the potential impurities and how can I purify the final product?
Answer: Impurities in the final product can include residual solvents, unreacted intermediates, or byproducts from the synthesis.[6]
-
Residual Solvents: Ensure the product is thoroughly dried under vacuum to remove any remaining solvents like ethanol, methanol, or acetonitrile.[6]
-
Unreacted Intermediates: Traces of dehydrothis compound or other precursors may be present.
-
Side Products: Byproducts from the cyclization and reduction steps can contaminate the final product.[6]
-
Purification: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is crucial for obtaining high-purity crystals. A patent suggests a purification process involving dissolving the this compound base in water with the addition of aqueous hydrochloric acid, followed by extraction with an organic solvent and subsequent precipitation by pH adjustment.[5]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for a Facile Two-Step Synthesis of this compound HCl [7]
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dehydrothis compound Synthesis | 6-(chloromethyl)-11H-dibenzo[b,e]azepine, Cyanamide | Acetonitrile | Reflux | 12 | High |
| 2 | This compound HCl Synthesis | Dehydrothis compound, H₂/Pd-C, Aqueous HCl | Ethanol | Room Temp. | 24 | - |
| Overall | - | - | - | - | - | 75 |
Note: Specific quantitative data for each step's yield was not detailed in the source; "High" is used as a qualitative descriptor from the text. The overall yield for the two steps is reported as 75%.
Experimental Protocols
Protocol 1: Synthesis of Dehydrothis compound
-
To a solution of 6-(chloromethyl)-11H-dibenzo[b,e]azepine in anhydrous acetonitrile, add cyanamide.
-
Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure dehydrothis compound.
Protocol 2: Synthesis of this compound HCl from Dehydrothis compound
-
Dissolve dehydrothis compound in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on carbon (10 wt. %).
-
Add aqueous hydrochloric acid to the mixture.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature for 24 hours or until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to induce crystallization.
-
Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound HCl.
Visualizations
References
- 1. Preparation method of this compound hydrochloride and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 2. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Hydrogenation of amides to amines by heterogeneous catalysis: a review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US6403790B1 - Process for the production of this compound hydrochloride in the high-melting crystal modification - Google Patents [patents.google.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Epinastine vs. Olopatadine: A Comparative Analysis in the Conjunctival Allergen Challenge Model
In the landscape of allergic conjunctivitis treatment, both epinastine and olopatadine have established themselves as effective topical agents. Their dual-action mechanism, combining histamine H1 receptor antagonism and mast cell stabilization, forms the cornerstone of their therapeutic efficacy. This guide provides a detailed comparison of their performance within the standardized conjunctival allergen challenge (CAC) model, offering researchers, scientists, and drug development professionals a data-driven overview of their relative strengths.
Experimental Protocols
The conjunctival allergen challenge (CAC) model is a standardized method used to evaluate the efficacy of anti-allergic ophthalmic medications. The protocol generally involves a series of visits to establish a baseline allergic response and then to assess the efficacy of the investigational drugs.
A typical CAC study protocol comparing this compound and olopatadine is as follows:
-
Screening and Confirmation (Visits 1 & 2): Subjects with a history of allergic conjunctivitis undergo initial screening. A conjunctival allergen challenge is performed to identify a suitable allergen concentration that elicits a positive allergic response. This response is confirmed at a subsequent visit.
-
Randomization and Treatment (Visit 3): Eligible subjects are randomized to receive either this compound, olopatadine, or placebo in a double-masked, contralateral, or parallel-group study design. A single drop of the assigned medication is instilled in each eye.
-
Allergen Challenge and Efficacy Assessments: After a predetermined interval following drug instigation (e.g., 5 minutes for onset of action studies or several hours for duration of action studies), the subject is challenged with the previously determined allergen concentration.
-
Evaluation Time Points: Ocular itching is typically assessed by the subject at 3, 5, and 7 minutes post-challenge
Epinastine vs. Ketotifen: A Comparative Analysis of Mast Cell Stabilization Efficacy
In the management of allergic conditions, particularly those affecting the eyes, dual-action agents that combine histamine H1 receptor antagonism with mast cell stabilizing properties have become a therapeutic mainstay. Among these, Epinastine and Ketotifen are prominent examples. This guide provides a detailed, objective comparison of their efficacy in stabilizing mast cells, supported by experimental data, for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibiting the Allergic Cascade
Both this compound and Ketotifen exert their therapeutic effects through a multi-pronged approach. Their primary roles include acting as direct H1-receptor antagonists and as inhibitors of histamine release from mast cells.[1][2] Mast cell stabilization is a critical function, as it prevents the degranulation process that releases a host of inflammatory mediators, including histamine, prostaglandins, and leukotrienes, which drive the allergic response.[3]
This compound: this compound stabilizes mast cells by preventing IgE-mediated degranulation, thereby inhibiting the release of histamine and other pro-inflammatory chemical mediators.[2][4] Its mechanism is thought to involve the alteration of delayed chloride channels in the mast cell membrane, which is crucial for the degranulation process.[4] Beyond histamine, this compound has been shown to inhibit the formation and secretion of leukotriene C4 (LTC4) and platelet-activating factor (PAF) following allergen stimulation.[5]
Ketotifen: Ketotifen is also recognized as a mast cell stabilizer that prevents the release of inflammatory mediators upon encountering a trigger.[6][7] It functions as a non-competitive H1 histamine receptor antagonist and prevents the release of histamine, prostaglandins, and leukotrienes.[6] This dual action makes it effective for conditions driven by excessive mast cell activation.[6]
Below is a diagram illustrating the general signaling pathway of mast cell degranulation and the points of intervention for these stabilizers.
Comparative Efficacy: Quantitative Data
Direct comparative studies analyzing the mast cell stabilizing effects of this compound and Ketotifen reveal important distinctions in their potency and mechanism. One key study investigated their effects on mediator release from human peripheral leukocytes obtained from mite-sensitive asthmatic patients.
| Drug | Stimulus | Mediator Measured | Result | IC₅₀ (mol/L) | Citation |
| This compound | Allergen (Mite) | Histamine Release | Inhibition | 3 x 10⁻⁵ | [5] |
| This compound | Allergen (Mite) | Leukotriene C4 (LTC4) Generation | Inhibition | - | [5] |
| This compound | Calcium Ionophore A23187 | Histamine Release | No Inhibition | - | [5] |
| Ketotifen | Allergen (Mite) | Histamine Release | Little Inhibiting Effect | - | [5] |
| Ketotifen | Calcium Ionophore A23187 | Leukotriene C4 (LTC4) Generation | Inhibition | 8 x 10⁻⁵ | [5] |
IC₅₀: The half maximal inhibitory concentration.
The data indicates that this compound is effective at inhibiting IgE-mediated histamine release stimulated by a specific allergen.[5] In contrast, under the same conditions, Ketotifen showed minimal effect on histamine release.[5] However, when degranulation was induced non-immunologically using a calcium ionophore, Ketotifen did inhibit the generation of leukotriene C4.[5] This suggests that this compound and Ketotifen may interfere with different steps in the mast cell activation and degranulation pathway.
Experimental Protocols: Mast Cell Degranulation Assay
The efficacy of mast cell stabilizing agents is commonly evaluated using in vitro degranulation assays. A typical method involves the quantification of β-hexosaminidase, an enzyme co-released with histamine from mast cell granules.
Objective: To quantify the inhibitory effect of a test compound (e.g., this compound, Ketotifen) on IgE-mediated mast cell degranulation.
Key Materials:
-
Mast cell line (e.g., human LAD2, rat RBL-2H3)
-
Cell culture medium and supplements
-
Human IgE
-
Activating agent (e.g., anti-IgE antibody or a specific allergen)
-
Test compounds (this compound, Ketotifen) dissolved in an appropriate vehicle
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
β-hexosaminidase substrate (p-NAG)
-
Stop solution
Methodology:
-
Cell Sensitization: Mast cells are cultured overnight in a 96-well plate with a medium containing human IgE. This allows the IgE antibodies to bind to the FcεRI receptors on the cell surface.[8]
-
Pre-incubation with Test Compound: The sensitized cells are washed and then pre-incubated with various concentrations of the test compound (this compound or Ketotifen) for a defined period (e.g., 30 minutes at 37°C).[8]
-
Degranulation Induction: Degranulation is triggered by adding an activating agent (e.g., anti-IgE). Control wells receive either buffer (for spontaneous release) or lysis buffer (for total mediator release). The plate is incubated for approximately 30-60 minutes at 37°C.[8][9]
-
Sample Collection: The plate is centrifuged to pellet the cells. The supernatant, containing the released mediators, is carefully transferred to a new plate.[9]
-
Enzyme Assay: The cell pellets are lysed to measure the total cellular content of β-hexosaminidase. Both the supernatant and the lysate are incubated with the p-NAG substrate. The enzymatic reaction produces a colored or fluorescent product.[9][10]
-
Quantification: A stop solution is added, and the absorbance or fluorescence is measured using a microplate reader.[9]
-
Calculation: The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant divided by the total amount (supernatant + lysate), after subtracting the spontaneous release. The inhibitory effect of the compound is determined by comparing the degranulation in its presence to the control (no compound).
The following diagram outlines this experimental workflow.
Clinical Performance and Tolerability
While in vitro data provides mechanistic insights, clinical studies, primarily in the context of allergic conjunctivitis, offer a practical comparison of this compound and Ketotifen.
| Parameter | This compound (0.05%) | Ketotifen (0.025%) | Citation |
| Onset of Action | Rapid (within 3 minutes) | Slower than this compound | [1] |
| Symptom Relief (30 min) | 42.5% - 62.5% improvement | 20% - 47.5% improvement | [1] |
| Treatment Success (7 days) | 80% - 87.5% | 60% - 75% | [1] |
| Tolerability | Well-tolerated, no stinging reported | Mild stinging in ~23% of patients | [1] |
| Ocular Comfort | Rated as more comfortable | Rated as less comfortable than this compound | [11] |
Clinical data suggests that this compound offers a faster onset of action and superior symptom control compared to Ketotifen for allergic conjunctivitis.[1] Furthermore, this compound is generally reported to be better tolerated, with a lower incidence of ocular stinging upon instillation.[1]
Conclusion
Both this compound and Ketotifen are effective dual-action agents used in the management of allergic diseases, possessing both antihistaminic and mast cell stabilizing properties.
-
Mechanistic Differences: Experimental data suggests this compound is a potent inhibitor of IgE-mediated histamine release from mast cells.[5] Ketotifen's mast cell stabilizing effect may involve different intracellular pathways, as it shows less activity against allergen-induced histamine release but does inhibit leukotriene generation following non-specific calcium influx.[5]
-
Clinical Efficacy: In the clinical setting of allergic conjunctivitis, this compound demonstrates a more rapid onset of action, greater symptom relief, and a more favorable tolerability profile compared to Ketotifen.[1]
For researchers and drug development professionals, these findings highlight that while drugs may be classified similarly as "mast cell stabilizers," their underlying mechanisms and clinical performance can differ significantly. This compound appears to be a more effective and direct inhibitor of the IgE-mediated degranulation pathway, which translates to faster and more comprehensive symptom relief in clinical applications.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cfspharmacy.pharmacy [cfspharmacy.pharmacy]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of anti-allergic activities of the histamine H1 receptor antagonists this compound, ketotifen and oxatomide in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bodyofharmony.com [bodyofharmony.com]
- 7. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]
- 8. abmgood.com [abmgood.com]
- 9. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Ocular comfort and drying effects of three topical antihistamine/mast cell stabilizers in adults with allergic conjunctivitis: a randomized, double-masked crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Epinastine's H1 receptor binding affinity against other antihistamines
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of epinastine's histamine H1 receptor binding affinity against other first and second-generation antihistamines, supported by experimental data and methodologies.
This guide provides an objective comparison of this compound's binding affinity for the histamine H1 receptor relative to other common antihistamines. The data presented is compiled from various in vitro studies to aid researchers in understanding the pharmacological profile of these compounds.
Quantitative Comparison of H1 Receptor Binding Affinities
The binding affinity of an antihistamine for the H1 receptor is a key indicator of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the H1 receptor binding affinities for this compound and other selected antihistamines from various studies.
It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions such as tissue source, radioligand used, and incubation temperature.
| Antihistamine | Generation | Binding Affinity (Ki in nM) | Binding Affinity (IC50 in nM) |
| This compound | Second | 1.41 | 38 |
| Levocetirizine | Second | 3 | - |
| Cetirizine | Second | 6 | - |
| Desloratadine | Second | Higher than Cetirizine | - |
| Loratadine | Second | Lower than Cetirizine | - |
| Fexofenadine | Second | Lower than Loratadine | - |
| Olopatadine | Second | - | 1369 |
| Azelastine | Second | - | 273 |
| Ketotifen | Second | - | 154 |
| Emedastine | Second | 1.3 | - |
| Dextrocetirizine | - | 100 | - |
Note: The binding affinity hierarchy for some second-generation antihistamines is reported as desloratadine > cetirizine > loratadine > fexofenadine.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays.
Radioligand Binding Assay
This is a widely used in vitro technique to quantify the interaction of a ligand with its receptor.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.
General Protocol:
-
Membrane Preparation: Membranes expressing the histamine H1 receptor are prepared, typically from cell lines (e.g., CHO-K1, HEK293T) stably transfected with the human H1 receptor, or from tissues with high H1 receptor density (e.g., guinea pig cerebellum).
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled H1 receptor antagonist, most commonly [³H]-mepyramine.
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test antihistamine.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Intracellular Calcium Mobilization Assay
This is a functional assay that measures the antagonist's ability to inhibit the downstream signaling cascade initiated by H1 receptor activation.
Objective: To determine the functional potency (IC50) of an antihistamine by measuring its ability to block histamine-induced intracellular calcium release.
General Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the human H1 receptor are cultured in appropriate media.
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antihistamine for a specific duration.
-
Histamine Stimulation: The cells are then stimulated with a fixed concentration of histamine to induce an increase in intracellular calcium.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the histamine-induced calcium response (IC50) is calculated.
Visualizing Key Processes
To further elucidate the mechanisms discussed, the following diagrams illustrate the H1 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: H1 Receptor Signaling Pathway via Gq Protein Activation.
Caption: Workflow of a Radioligand Binding Assay.
In vitro potency comparison of Epinastine, Olopatadine, and Ketotifen
An in vitro comparative analysis of Epinastine, Olopatadine, and Ketotifen reveals distinct profiles in their potency as antihistamines and mast cell stabilizers. These second-generation antihistamines are cornerstone treatments for allergic conjunctivitis, and their efficacy is rooted in their dual mechanisms of action: blockade of the histamine H1 receptor and inhibition of mast cell degranulation.
Comparative Potency at the Histamine H1 Receptor
In vitro functional assays demonstrate that this compound possesses the highest potency in antagonizing the histamine H1 receptor among the three compounds. In a study utilizing CHO-K1 cells stably expressing the human H1 receptor, this compound exhibited the lowest IC50 value, indicating the highest potency.[1]
Table 1: H1 Receptor Antagonism Potency
| Compound | IC50 (nM) |
|---|---|
| This compound | 38 |
| Ketotifen | 154 |
| Olopatadine | 1369 |
Data from an intracellular calcium mobilization assay in CHO-K1 cells expressing the human H1 receptor, following a 2.5-minute pre-incubation period.[1]
Mast Cell Stabilization
This compound, Olopatadine, and Ketotifen are all recognized for their ability to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[5][6][7] This action is crucial in preventing the cascade of allergic inflammation.
Olopatadine has been shown to inhibit the release of histamine, tryptase, and prostaglandin D2 from human conjunctival mast cells in a concentration-dependent manner, with a reported IC50 of 559 µM for histamine release.[2] this compound has also been demonstrated to inhibit histamine release from rat peritoneal mast cells.[8] Ketotifen is also well-established as a mast cell stabilizer, inhibiting the release of inflammatory mediators.[4][9]
Experimental Protocols
Histamine H1 Receptor Binding Assay (Radioligand Assay)
This assay quantifies the affinity of a compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation : Membranes are prepared from cells stably expressing the human H1 receptor (e.g., HEK293 cells).
-
Incubation : The cell membranes are incubated with a specific radioligand for the H1 receptor (e.g., [³H]mepyramine) and varying concentrations of the test compound (this compound, Olopatadine, or Ketotifen).
-
Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification : The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
H1 Receptor Binding Assay Workflow
Mast Cell Degranulation Assay (β-hexosaminidase Release Assay)
This assay assesses the mast cell stabilizing activity of a compound by measuring the inhibition of the release of β-hexosaminidase, an enzyme stored in mast cell granules.
-
Cell Culture : Mast cells (e.g., RBL-2H3 cell line or primary mast cells) are cultured and sensitized with IgE.
-
Pre-incubation : The sensitized mast cells are pre-incubated with varying concentrations of the test compound (this compound, Olopatadine, or Ketotifen).
-
Stimulation : Mast cell degranulation is induced by adding an antigen (e.g., DNP-BSA) or a secretagogue (e.g., calcium ionophore A23187).
-
Supernatant Collection : The cell supernatant is collected after a specific incubation period.
-
Enzyme Assay : The amount of β-hexosaminidase released into the supernatant is quantified by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance of the resulting product.
-
Data Analysis : The percentage of inhibition of β-hexosaminidase release is calculated for each concentration of the test compound to determine the IC50 value.
Signaling Pathway of H1 Receptor Antagonism
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon binding to histamine, activate the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to various cellular responses characteristic of an allergic reaction.
This compound, Olopatadine, and Ketotifen act as inverse agonists at the H1 receptor. This means they bind to the inactive state of the receptor, shifting the conformational equilibrium towards the inactive state and thereby reducing the basal activity of the receptor, in addition to blocking the action of histamine.[10]
H1 Receptor Signaling and Inverse Agonism
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Characterization of the ocular antiallergic and antihistaminic effects of olopatadine (AL-4943A), a novel drug for treating ocular allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ketotifen - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple action agents and the eye: do they really stabilize mast cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]
- 10. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Epinastine
Essential guidance for the safe and compliant disposal of epinastine is critical for maintaining laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to regulatory standards and minimizing environmental impact.
This compound Disposal: A Step-by-Step Protocol for Laboratory Settings
The proper disposal of this compound, a histamine H1 receptor antagonist, requires careful consideration of its chemical properties and the applicable federal, state, and local regulations. The following protocol is designed to guide laboratory personnel in the safe handling and disposal of this compound waste.
Step 1: Waste Identification and Classification
The first crucial step is to determine if the this compound waste is classified as hazardous. According to the Safety Data Sheet (SDS) for this compound Hydrochloride, it is classified as "Toxic solids, organic, n.o.s." and falls under DOT Hazard Class 6.1 (Poison).[1] Furthermore, it is considered harmful if swallowed and toxic to aquatic life with long-lasting effects.[2][3] Therefore, this compound waste should be managed as hazardous pharmaceutical waste.
Step 2: Segregation of Waste
Proper segregation is essential to prevent accidental mixing with other substances.[1] this compound waste should be collected in a designated, properly labeled, and sealed container. This container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound."
Step 3: Personal Protective Equipment (PPE)
Before handling this compound waste, laboratory personnel must wear appropriate PPE, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious clothing (lab coat)
-
A suitable respirator if there is a risk of dust or aerosol formation[3]
Step 4: Spill Management
In the event of a spill, contain the spill and collect the material using appropriate methods to avoid dust formation.[1][4] Transfer the spilled material to a chemical waste container for disposal in accordance with local regulations.[1] Ensure the area is well-ventilated.
Step 5: Disposal Pathway
The primary and recommended method for the disposal of hazardous pharmaceutical waste is through a licensed hazardous waste disposal facility. Most pharmaceutical waste is incinerated at a permitted treatment facility.[5] It is crucial to adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7]
Under no circumstances should this compound waste be flushed down the drain or disposed of in regular trash. The EPA's regulations, particularly Subpart P, explicitly prohibit the flushing of hazardous waste pharmaceuticals.[5] Improper disposal can lead to the contamination of water supplies and soil.[6]
Step 6: Documentation and Record-Keeping
Maintain accurate records of the amount of this compound waste generated and its disposal date and method. This documentation is crucial for regulatory compliance.
Quantitative Data: Chemical and Physical Properties of this compound Hydrochloride
The following table summarizes key quantitative data for this compound Hydrochloride, relevant to its handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆ClN₃ | [3] |
| Molecular Weight | 285.77 g/mol | [4][8] |
| CAS Number | 108929-04-0 | [1][3] |
| DOT Hazard Class | 6.1 (Poison) | [1] |
| UN/NA Number | 2811 | [1] |
| Oral LD50 (Rat) | 192 mg/kg | [1] |
| Solubility in DMSO | 17 mg/mL | [9] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, thereby building trust as a responsible source of scientific practice.
References
- 1. somersetpharma.com [somersetpharma.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound HCl|108929-04-0|MSDS [dcchemicals.com]
- 4. capotchem.com [capotchem.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. danielshealth.com [danielshealth.com]
- 8. This compound hydrochloride (JAN) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
